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  • Product: (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide
  • CAS: 161554-73-0

Core Science & Biosynthesis

Foundational

Mechanism of action of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide Foreword: A Senior Application Scientist's Perspective The journey of a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Foreword: A Senior Application Scientist's Perspective

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of meticulous investigation. The compound at the heart of this guide, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, belongs to the chromene family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including potent anticancer properties[1][2][3]. The presence of the 2-imino-2H-chromene scaffold, further functionalized with a phenylimino group at the 2-position and a carbothioamide at the 3-position, suggests a strong potential for biological activity. Indeed, derivatives of 2-imino-2H-chromene-3-carboxamides have demonstrated significant cytotoxic effects against a range of human cancer cell lines[4]. Moreover, the phenylimino moiety has been shown to enhance the cytotoxic efficacy of chromene derivatives[3].

This document is structured not as a rigid protocol, but as a logical, cascading workflow designed to systematically unravel the in vitro mechanism of action of this promising compound. We will progress from foundational cytotoxicity assessments to in-depth explorations of cell death pathways, cell cycle modulation, and potential molecular targets. Each experimental phase is designed to build upon the last, creating a self-validating and comprehensive mechanistic profile. Our approach is grounded in the principles of robust scientific inquiry, ensuring that each step provides not just data, but actionable insights for researchers and drug development professionals.

Part 1: Foundational Cytotoxicity Profiling

Rationale: The initial and most critical step in evaluating a potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. This is typically achieved by measuring the compound's cytotoxicity across a panel of well-characterized cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay, representing the concentration of the compound required to inhibit cell proliferation by 50%. A broad panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate) is recommended to identify potential tissue-specific sensitivities.

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Culture:

    • Maintain selected human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation: Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colorectal CarcinomaExperimental ValueExperimental Value
PC-3Prostate AdenocarcinomaExperimental ValueExperimental Value
Doxorubicin (Control)-Reference ValueReference Value
Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compound cell_seeding->compound_prep cell_treatment 4. Treat Cells for 48/72h compound_prep->cell_treatment mtt_addition 5. Add MTT Reagent cell_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance formazan_solubilization->read_absorbance data_analysis 8. Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Part 2: Unraveling the Mode of Cell Death - Apoptosis vs. Necrosis

Rationale: Establishing that (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is cytotoxic is the first step. The next crucial question is how it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Therapeutic agents that induce apoptosis are generally preferred as they are less likely to cause inflammation in surrounding tissues. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between these two pathways. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Flow Cytometry Assay
  • Cell Culture and Treatment:

    • Select a sensitive cell line based on the IC50 results (e.g., the one with the lowest IC50).

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create quadrant plots to differentiate the cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Apoptosis Induction Profile
TreatmentConcentrationTime (h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Necrotic (%)
Vehicle (DMSO)-24Experimental ValueExperimental ValueExperimental ValueExperimental Value
CompoundIC5024Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound2x IC5024Experimental ValueExperimental ValueExperimental ValueExperimental Value
Vehicle (DMSO)-48Experimental ValueExperimental ValueExperimental ValueExperimental Value
CompoundIC5048Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound2x IC5048Experimental ValueExperimental ValueExperimental ValueExperimental Value
Staurosporine1 µM24Reference ValueReference ValueReference ValueReference Value
Signaling Pathway Visualization

Apoptosis_Pathway Compound (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide Cell Cancer Cell Compound->Cell Early_Apoptosis Early Apoptosis (Annexin V+/PI-) Cell->Early_Apoptosis Induces Necrosis Necrosis (Annexin V-/PI+) Cell->Necrosis May induce Late_Apoptosis Late Apoptosis (Annexin V+/PI+) Early_Apoptosis->Late_Apoptosis Progresses to

Caption: Hypothesized induction of apoptosis by the compound.

Part 3: Investigating Cell Cycle Perturbations

Rationale: Many cytotoxic agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M). This arrest can prevent DNA replication or cell division, ultimately triggering apoptosis. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content. This provides insight into whether the compound targets a specific phase of cell division. This is particularly relevant as other chromene derivatives have been shown to induce G2/M arrest[5].

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment:

    • Using the same sensitive cell line, seed 2 x 10⁵ cells per well in 6-well plates.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Data Analysis:

    • Generate DNA content histograms.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-Experimental ValueExperimental ValueExperimental Value
CompoundIC50Experimental ValueExperimental ValueExperimental Value
Compound2x IC50Experimental ValueExperimental ValueExperimental Value
Logical Relationship Diagram

Cell_Cycle_Logic Compound Compound Treatment G1 G1 Phase Compound->G1 Potential Arrest Point S S Phase Compound->S Potential Arrest Point G2 G2 Phase Compound->G2 Potential Arrest Point M M Phase Compound->M Potential Arrest Point G1->S Apoptosis Apoptosis G1->Apoptosis If Arrested S->G2 S->Apoptosis If Arrested G2->M G2->Apoptosis If Arrested M->G1 M->Apoptosis If Arrested

Caption: Potential points of cell cycle arrest induced by the compound.

Part 4: Probing Molecular Mechanisms - A Hypothesis-Driven Approach

Rationale: The data from the preceding experiments will provide a solid foundation for forming a mechanistic hypothesis. For instance, if the compound induces G2/M arrest and apoptosis, a logical next step is to investigate its effects on the microtubule network, as microtubule-destabilizing agents are known to cause this phenotype[5]. Alternatively, if a specific kinase is implicated in the proliferation of the sensitive cell line, kinase inhibition assays would be warranted. The following are example protocols based on plausible hypotheses for a chromene derivative.

Hypothesis 1: The compound disrupts microtubule polymerization.
Experimental Protocol: Immunofluorescence Staining of α-tubulin
  • Cell Culture and Treatment:

    • Grow a sensitive cell line on glass coverslips in a 24-well plate.

    • Treat with the compound at its IC50 for a time point determined by cell cycle analysis (e.g., 16-24 hours). Include a vehicle control and a positive control (e.g., Nocodazole).

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy:

    • Mount the coverslips on slides and visualize using a fluorescence microscope.

    • Capture images of the microtubule network and nuclear morphology.

    • Interpretation: In untreated cells, a fine, filamentous microtubule network should be visible. In compound-treated cells, disruption of this network (depolymerization) would be observed, similar to the positive control.

Hypothesis 2: The compound inhibits the activity of a key pro-survival kinase (e.g., Src).
Experimental Protocol: In Vitro Kinase Assay
  • Assay Principle: Utilize a commercially available in vitro kinase assay kit for a specific kinase (e.g., Src), often based on FRET or luminescence.

  • Procedure:

    • In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add the (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection reagent, which measures the amount of phosphorylated substrate.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 of the compound for the specific kinase.

Part 5: Synthesizing the Data into a Cohesive Mechanistic Model

The culmination of this in-depth guide is the integration of all empirical data into a coherent model that explains the in vitro mechanism of action of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

Example Scenario:

  • Cytotoxicity: The compound shows potent cytotoxicity against the A549 lung cancer cell line with an IC50 of 0.9 µM[4].

  • Mode of Cell Death: At its IC50, the compound induces a significant increase in the Annexin V+/PI- population, indicating the induction of early apoptosis.

  • Cell Cycle Analysis: Treatment with the compound leads to a significant accumulation of cells in the G2/M phase.

  • Molecular Probing: Immunofluorescence reveals a marked disruption of the microtubule network in compound-treated cells.

Overall Mechanistic Pathway Diagram

Overall_Mechanism Compound (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Microtubules Microtubule Dynamics Compound->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death Results in

Caption: Proposed mechanism of action for the title compound.

References

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]

  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

  • Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. [Link]

  • Imino‐2H‐Chromene Based Derivatives as Potential Anti‐Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. ResearchGate. [Link]

  • Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][4][6][7]diazaphosphinines and Chromeno[4,3-c][4][7]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]

  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Scielo. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]

  • Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. CentAUR. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

Sources

Exploratory

Physicochemical Properties and Synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: A Comprehensive Technical Guide

Executive Summary The 2H-chromene scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including anticancer, antimicrobial, and allosteric enzyme modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-chromene scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including anticancer, antimicrobial, and allosteric enzyme modulation. While canonical coumarins (2-oxo-2H-chromenes) dominate the literature, the substitution of the 2-oxo group with an imino moiety fundamentally alters the electronic landscape, nucleophilicity, and hydrogen-bonding capacity of the system.

This whitepaper provides an in-depth technical analysis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (CAS: 161554-73-0) 1. Designed for drug development professionals and synthetic chemists, this guide details the compound's physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols required for its preparation and biological evaluation.

Molecular & Physicochemical Profiling

The structural uniqueness of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide lies in its bidentate hydrogen-bonding motif (the 3-carbothioamide group) and the lipophilic, sterically directing 2-phenylimino group. The (2Z) stereochemistry is thermodynamically preferred, as it orients the phenyl ring away from the bulky carbothioamide group at the C3 position, minimizing steric clash.

Understanding the physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior, specifically its compliance with Lipinski’s Rule of Five for oral bioavailability.

Table 1: Physicochemical Properties
PropertyValueMethod / Source
Chemical Name (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamideIUPAC Nomenclature
CAS Registry Number 161554-73-0Chemsrc Database 1
Molecular Formula C₁₆H₁₂N₂OSStructural Computation
Molecular Weight 280.35 g/mol Computed
Topological Polar Surface Area (TPSA) 73.9 ŲComputed (based on similar scaffolds)
Hydrogen Bond Donors 1Structural Analysis (-NH₂ of thioamide)
Hydrogen Bond Acceptors 3Structural Analysis (O, N, S)
Rotatable Bonds 2Structural Analysis

Expert Insight: The TPSA of ~73.9 Ų falls well within the optimal range (≤ 140 Ų) for cellular membrane permeability, making this scaffold an excellent candidate for intracellular target engagement, such as cytosolic kinase inhibition or phosphatase modulation.

Synthetic Methodology & Mechanistic Pathways

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is achieved via a highly efficient, two-step sequence.

  • Knoevenagel Condensation & Cyclization: The reaction initiates with the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and 2-cyanothioacetamide. Piperidine is utilized as a mild organic base to selectively deprotonate the active methylene of 2-cyanothioacetamide without inducing the hydrolysis of the cyano group. The resulting intermediate undergoes spontaneous intramolecular cyclization, where the phenolic hydroxyl attacks the electrophilic cyano carbon, forming the 2-imino-2H-chromene core 2.

  • Transimination: The primary imine is subsequently reacted with aniline. Glacial acetic acid is employed as both a solvent and an acid catalyst. It protonates the primary imine, increasing the electrophilicity of the C2 carbon for nucleophilic attack by aniline. The reaction is driven to completion by the thermal expulsion of ammonia gas.

SynthesisWorkflow A Salicylaldehyde (2-Hydroxybenzaldehyde) C Knoevenagel Condensation & Cyclization (Piperidine, EtOH) A->C B 2-Cyanothioacetamide B->C D 2-Imino-2H-chromene- 3-carbothioamide C->D E Aniline (PhNH2) Transimination (Reflux, AcOH) D->E F (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide E->F

Workflow for the chemical synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly stated.

Protocol 1: Synthesis of 2-Imino-2H-chromene-3-carbothioamide (Intermediate)
  • Step 1: In a 100 mL round-bottom flask, dissolve salicylaldehyde (10 mmol) and 2-cyanothioacetamide (10 mmol) in absolute ethanol (30 mL). Causality: Absolute ethanol is used to prevent premature hydrolysis of the cyano group.

  • Step 2: Add 3-5 drops of piperidine. Stir the reaction mixture at room temperature for 15 minutes, then heat to a gentle reflux for 2 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. A TLC spot (Hexane:EtOAc 7:3) showing a lower Rf​ compared to the starting aldehyde, coupled with an FT-IR scan confirming the disappearance of the sharp C≡N stretch at ~2200 cm⁻¹, definitively validates the cyclization.

  • Step 3: Cool the mixture to 0 °C. Filter the resulting brownish-yellow precipitate and wash with cold ethanol to yield the intermediate 3.

Protocol 2: Transimination to Yield the Final Product
  • Step 1: Suspend the intermediate (5 mmol) in glacial acetic acid (20 mL) and add aniline (6 mmol). Causality: A slight excess of aniline ensures complete conversion, while anhydrous acetic acid prevents the hydrolysis of the imine into a 2-oxo coumarin derivative.

  • Step 2: Reflux the mixture for 4-6 hours. The evolution of ammonia gas can be monitored using damp red litmus paper at the condenser outlet (it will turn blue).

  • Step 3: Once ammonia evolution ceases (indicating reaction completion), pour the hot mixture into crushed ice (100 g) with vigorous stirring.

  • Step 4: Filter the precipitated solid, wash extensively with distilled water to remove residual acetic acid, and recrystallize from ethanol/DMF to afford pure (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

Table 2: Spectroscopic Validation Markers
TechniqueKey MarkerAssignment
FT-IR ~3300 - 3150 cm⁻¹N-H stretch (thioamide, primary amine)
FT-IR ~1610 - 1590 cm⁻¹C=N stretch (exocyclic phenylimino group)
FT-IR ~1100 - 1050 cm⁻¹C=S stretch (thioamide)
¹H-NMR (DMSO-d6) δ 9.50 - 10.00 ppm-NH₂ protons (thioamide, broad singlet)
¹H-NMR (DMSO-d6) δ 8.00 - 8.20 ppmH-4 of chromene ring (singlet)
¹³C-NMR (DMSO-d6) δ ~195.0 ppmC=S carbon (thioamide)

Biological & Pharmacological Significance

Chromene-3-carbothioamide derivatives are heavily investigated for their ability to act as allosteric modulators. Recent literature highlights their efficacy in allosterically activating Protein Phosphatase 5 (PP5) 3, an enzyme traditionally hindered by a "self-inhibition" mechanism controlled by its TPR domain.

The thioamide group is uniquely suited for this role. Compared to a standard carboxamide, the C=S bond is longer and more polarizable, making it a superior hydrogen bond acceptor in deep, hydrophobic allosteric pockets. Furthermore, the 2-phenylimino group provides a rigid, planar aromatic surface ideal for π−π stacking with target protein residues (e.g., Tyrosine or Phenylalanine).

MOA Ligand (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Allosteric Allosteric Pocket Binding Ligand->Allosteric Target Target Protein (e.g., PP5 / Kinase) Target->Allosteric Conformational Conformational Change Allosteric->Conformational Activation Enzyme Activation / Substrate Dephosphorylation Conformational->Activation

Proposed allosteric modulation pathway by chromene-3-carbothioamide derivatives.

References

  • Title: Allosteric Activation of Protein Phosphatase 5 with Small Molecules Source: ACS Publications URL: [Link]

  • Title: Synthesis of novel bis(chromenes) and bis(chromeno[3,4- C ]pyridine) incorporating piperazine moiety Source: ResearchGate URL: [Link]

  • Title: CAS#:161554-73-0 | (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide Source: Chemsrc URL: [Link]

Sources

Foundational

Binding Affinity and Target Engagement of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: A Technical Guide for Enzyme Targeting

Executive Summary The compound (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (CAS 161554-73-0) represents a highly privileged chemical scaffold in modern drug discovery. Characterized by its rigid 2H-chromene core, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (CAS 161554-73-0) represents a highly privileged chemical scaffold in modern drug discovery. Characterized by its rigid 2H-chromene core, a hydrogen-bonding carbothioamide group, and a flexible phenylimino moiety, this molecule and its close structural analogs demonstrate remarkable versatility in engaging diverse enzyme targets. This whitepaper provides an in-depth technical analysis of the binding affinities, mechanistic pathways, and self-validating experimental protocols required to accurately profile this compound class against targets such as E3 ubiquitin ligases (FBW7), transcription factors (MITF), aldo-keto reductases (AKR1B10), and protein phosphatases (PP5).

Chemical Rationale and Pharmacophore Mapping

The binding affinity of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is driven by three distinct structural features that allow it to exploit both polar and hydrophobic pockets within enzyme active sites:

  • The Carbothioamide Moiety (-C(=S)NH2): The sulfur atom is highly polarizable, acting as a "soft" ligand capable of coordinating with metal ions or serving as a robust hydrogen bond acceptor. Concurrently, the primary amine acts as a hydrogen bond donor. This dual capability is critical for allosteric modulation.

  • The Phenylimino Group (=N-Ph): The exocyclic double bond locks the imino nitrogen in a specific geometry (the 2Z configuration), while the phenyl ring retains rotational freedom. This allows the molecule to dynamically adopt conformations that maximize π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in the target's binding pocket.

  • The 2H-Chromene Core: Acts as a rigid, planar hydrophobic backbone that perfectly slots into narrow, deep enzymatic clefts.

Enzyme Target Landscape and Binding Mechanisms

Extensive high-throughput screening (HTS) and orthogonal validation have mapped the binding profile of this scaffold across multiple distinct protein classes.

A. Non-Catalytic Targets: FBW7 and MITF

In primary HTS campaigns conducted at The Scripps Research Institute Molecular Screening Center, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide was identified as a hit in 1. Because these proteins lack a direct enzymatic readout (FBW7 is an E3 ligase substrate recognition component; MITF is a transcription factor), binding affinity must be measured by the compound's ability to disrupt native protein-protein interactions (PPIs).

B. Aldo-Keto Reductases (AKR1B10)

Structural analogs of this compound are potent inhibitors of AKR1B10, an enzyme implicated in cancer cell survival under oxidative stress. Molecular docking and enzymatic assays reveal that 2-phenyliminochromene derivatives inhibit AKR1B10 with binding affinities ( Ki​ ) in the low nanomolar range (e.g., 51.0 nM). The binding is stabilized by strong hydrogen bonds between the chromene core and catalytically essential residues, specifically Tyr49 and His111 (2).

C. Protein Phosphatase 5 (PP5)

Interestingly, the scaffold can also act as an activator. The analog 2-imino-2H-chromene-3-carbothioamide (P5-1) acts as an allosteric activator of PP5. Kinetic profiling demonstrates that binding of the carbothioamide group decreases the Michaelis constant ( Km​ ) and increases Vmax​ , proving that the sulfur atom is irreplaceable for inducing the active conformational shift in PP5 (3).

D. Orphan Nuclear Receptor 4A1 (NR4A1)

The methoxy-substituted analog, IMCA (2-imino-6-methoxy-2H-chromene-3-carbothioamide), binds directly to the ligand-binding domain (LBD) of NR4A1 with a KD​ of ~2.25 μM. This binding induces the nuclear export of NR4A1, triggering apoptosis in thyroid carcinoma cells (4).

Quantitative Data Summary

The following table synthesizes the binding affinities and kinetic parameters of the (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide scaffold and its validated analogs across different targets.

Compound / ScaffoldTarget Enzyme/ProteinAssay MethodologyBinding Affinity / ParameterFunctional Outcome
(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide FBW7AlphaScreen HTSPrimary Hit (IC50 pending)PPI Disruption
(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide MITFAlphaScreen HTSPrimary Hit (IC50 pending)PPI Disruption
2-phenyliminochromene derivative (5n) AKR1B10NADP+ Reduction Assay Ki​ = 51.0 ± 1.0 nMCompetitive Inhibition
IMCA (Methoxy-analog) NR4A1Fluorescence / Docking KD​ = 2.25 μMLBD Antagonism
P5-1 (Imino-analog) PP5Phosphatase AssayDecreased Km​ (37.0 to 20.0 mM)Allosteric Activation
2H-chromene-3-carbothioamide T7 DNA PrimaseSTD NMR SpectroscopyStrong Fragment BinderCatalytic Inhibition

Self-Validating Experimental Protocols

To rigorously evaluate the binding affinity of this compound without falling victim to assay artifacts (e.g., PAINS interference), researchers must employ self-validating, orthogonal workflows.

Protocol 1: AlphaScreen HTS for Target Engagement

Causality: AlphaScreen is utilized because it requires no radioactive labeling and excels at detecting the disruption of protein-protein interactions where traditional enzymatic substrate-turnover assays fail.

  • Preparation: Biotinylate the target protein (e.g., FBW7) and attach it to Streptavidin-coated Donor beads. Conjugate the native binding partner (e.g., a known substrate peptide) to Acceptor beads.

  • Incubation: Dispense 10 nM of the bead-protein complexes into a 1536-well plate. Add (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide at a concentration gradient (1 nM to 50 μM). Incubate for 2 hours at room temperature in the dark.

  • Excitation & Readout: Excite the plate at 680 nm. If the compound binds the target and displaces the peptide, the distance between the beads exceeds 200 nm, preventing singlet oxygen transfer. This results in a quantifiable loss of luminescence at 520-620 nm.

  • Self-Validation (Crucial): Run a parallel TruHits counter-screen using biotinylated-His-tagged beads. If the compound decreases the TruHits signal, it is a false positive (a singlet oxygen quencher or color quencher) rather than a true binder.

AlphaScreen A Biotinylated Target (e.g., FBW7) B Streptavidin Donor Bead A->B Binding D Excitation (680 nm) B->D Laser C Ligand/Substrate Acceptor Bead C->A Interaction F Emission (520-620 nm) C->F Luminescence E Singlet Oxygen Release D->E E->C Energy Transfer G Chromene Inhibitor Addition G->A Competes with C H Signal Decrease (Binding Confirmed) G->H Disrupts Proximity

Fig 1: AlphaScreen workflow validating chromene-3-carbothioamide target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While AlphaScreen provides IC50 values, it cannot resolve binding kinetics. SPR is necessary to determine the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the compound physically binds the target in real-time.

  • Immobilization: Immobilize the purified target enzyme (e.g., AKR1B10) onto a CM5 sensor chip via standard amine coupling until a density of ~5000 RU is achieved.

  • Analyte Injection: Inject the chromene compound in a running buffer (e.g., PBS-T with 5% DMSO) across the chip at varying concentrations (0.5 μM to 20 μM) at a flow rate of 30 μL/min.

  • Self-Validation (Crucial): Because the compound requires DMSO for solubility, bulk refractive index changes will occur. You must generate a DMSO solvent correction curve (4.5% to 5.5% DMSO) and subtract the signal from an unmodified reference flow cell. This ensures the measured Response Units (RU) reflect true 1:1 Langmuir binding kinetics, allowing accurate calculation of KD​=koff​/kon​ .

Pathway A (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide B Target Enzyme (AKR1B10 / PP5 / FBW7) A->B High Affinity Binding (Kd in nM-µM range) C Allosteric Modulation / Active Site Blockade B->C Conformational Change D Substrate Processing Altered (e.g., NADP+ Reduction Halted) C->D Enzymatic Inhibition E Downstream Cellular Effect (Apoptosis / Oxidative Stress) D->E Phenotypic Outcome

Fig 2: Mechanistic pathway of enzyme modulation by the phenylimino-chromene scaffold.

Conclusion

The (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide scaffold is a highly tunable pharmacophore. Its ability to act as a potent inhibitor for AKR1B10 and DNA primase 5, while simultaneously serving as an allosteric activator for PP5, underscores the necessity of rigorous, target-specific kinetic profiling. By combining primary HTS proximity assays with orthogonal biophysical techniques like SPR, researchers can confidently advance this chemical class through the hit-to-lead optimization pipeline.

References

  • Chemsrc Database - CAS#:161554-73-0 | (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (AlphaScreen Assay Data).
  • National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry - Development of novel anticancer agents based on AKR1B10 inhibition: Synthesis of chromene derivatives.
  • Semantic Scholar / Molecules - New Drug Candidate Targeting the 4A1 Orphan Nuclear Receptor for Medullary Thyroid Cancer Therapy.
  • ACS Publications - Allosteric Activation of Protein Phosphatase 5 with Small Molecules.
  • National Institutes of Health (NIH) PMC - Identification of DNA primase inhibitors via a combined fragment-based and virtual screening.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Formulation Strategies for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating the novel chemical entity (NCE), (2Z)-2-(phenylimino)-2H-chromene-3-carbothio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating the novel chemical entity (NCE), (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide. This compound, a member of the chromene class, is anticipated to exhibit poor aqueous solubility, a common characteristic of complex heterocyclic structures, posing significant challenges for achieving adequate oral bioavailability.[1][2][3][4] This guide outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and leading to the rational selection and development of three advanced formulation strategies: Nanosuspensions , Amorphous Solid Dispersions (ASDs) , and Self-Emulsifying Drug Delivery Systems (SEDDS) . Detailed, step-by-step protocols for laboratory-scale development and characterization are provided for each technology, emphasizing the causality behind experimental choices and the integration of quality control checkpoints. The objective is to equip formulation scientists with the necessary knowledge to overcome the biopharmaceutical hurdles associated with this compound class and to select a viable path forward for clinical development.

Part 1: Pre-Formulation & Foundational Assessment

A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation design.[5][6][7][8] For (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (referred to hereafter as 'API-X'), direct experimental data is nascent. However, based on its structural motifs (a large, fused heterocyclic aromatic system), it is projected to be a 'brick-dust' type molecule, characterized by low aqueous solubility and potentially a high melting point, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1] The primary goal of formulation is therefore to enhance its solubility and/or dissolution rate, which is the rate-limiting step for absorption.[9][10]

Table 1: Projected Physicochemical Profile of API-X

PropertyProjected Value / CharacteristicRationale & Formulation Implication
Molecular Structure (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamideLarge, rigid, aromatic structure suggests poor aqueous solubility.
Molecular Weight ~300-350 g/mol (Estimated)Within typical range for small molecules.
LogP > 4.0 (Estimated)Highly lipophilic ('grease-ball' characteristics), indicating poor aqueous solubility but potentially good membrane permeability.[1]
Aqueous Solubility < 10 µg/mL in water (Projected)Confirms BCS Class II/IV status.[1][11] Formulation strategies must directly address this limitation.
pKa Weakly basic (imine nitrogen)Potential for pH-dependent solubility in the acidic environment of the stomach, but likely to precipitate in the higher pH of the intestine. Salt formation may be explored but can be challenging for very weak bases.[10]
Melting Point > 150 °C (Projected)A high melting point indicates strong crystal lattice energy that must be overcome for dissolution.[1] This makes amorphization a promising strategy.[12]
Solid-State Properties Likely to exhibit polymorphism.Different crystalline forms (polymorphs) can have different solubilities and stabilities.[9] Initial screening for polymorphs is critical.

Essential Prerequisite: Analytical Method Development

Before any formulation work commences, a specific, sensitive, and validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), must be developed. This method is non-negotiable as it is required to accurately quantify API-X in all subsequent experiments, including solubility studies, drug loading measurements, and in vitro release testing.

Part 2: Rationale for Selecting Enabling Formulation Strategies

Given the projected profile of API-X as a BCS Class II/IV compound, the formulation strategy must focus on increasing the apparent solubility and dissolution velocity.[10] Three distinct, high-potential technologies are selected for parallel evaluation.

  • Nanosuspension: This approach reduces drug particle size to the sub-micron range, drastically increasing the surface area available for dissolution as described by the Noyes-Whitney equation.[13][14][15] It is particularly suitable for compounds that are poorly soluble across all pH ranges and in lipids ('brick-dust' molecules).[14]

  • Amorphous Solid Dispersion (ASD): This strategy overcomes the crystal lattice energy by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[12][16][17] This can lead to a significant increase in apparent solubility and the potential for supersaturation upon dissolution, which enhances the driving force for absorption.[11][18]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): This lipid-based approach involves dissolving the lipophilic API-X in a mixture of oils, surfactants, and co-solvents.[19][20] Upon gentle agitation in the aqueous environment of the GI tract, this pre-concentrate spontaneously forms a fine oil-in-water emulsion (or microemulsion), presenting the drug in a solubilized state, ready for absorption.[20][21]

The following sections provide detailed protocols for developing formulations based on these three technologies.

Part 3: Detailed Application Protocols

Protocol 1: Nanosuspension Development via Wet Media Milling

Principle: Wet media milling is a top-down process that uses high-energy collisions between milling media (e.g., zirconia beads) and coarse drug particles suspended in a stabilizer solution to fracture the particles down to the nanometer scale.[22][23] The choice of stabilizer is critical to prevent the newly formed high-energy surfaces from agglomerating.[1][24]

Materials and Equipment:

  • API-X

  • Stabilizers (e.g., Polyvinylpyrrolidone (PVP K30), Poloxamer 188, Hydroxypropyl cellulose (HPC), Sodium Lauryl Sulfate (SLS), Vitamin E TPGS)

  • Purified Water

  • Planetary ball mill or a specialized laboratory media mill

  • Zirconia milling beads (0.3-0.5 mm diameter)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Lyophilizer (for conversion to solid form)

Step-by-Step Methodology:

  • Stabilizer Screening:

    • Prepare several 1% (w/v) aqueous solutions of different stabilizers (e.g., PVP K30, Poloxamer 188, HPC-SL).

    • Disperse a small amount of API-X (~10 mg/mL) in each solution to form a coarse suspension.

    • Observe for 24 hours. Select stabilizers that demonstrate good wetting and prevent rapid sedimentation. A combination of a steric polymer (like HPC) and an ionic surfactant (like SLS) is often effective.[24][25]

  • Milling Process:

    • Prepare the liquid vehicle: Dissolve the selected stabilizer(s) (e.g., 2.5% w/v HPC-SL, 0.5% w/v SLS) in purified water.

    • Prepare the slurry: Disperse API-X into the vehicle at a concentration of 5-10% (w/w).

    • Charge the milling vessel: Add zirconia beads to fill approximately 50-60% of the vessel volume. Add the API slurry.

    • Mill the suspension: Operate the mill at a high speed (e.g., 2000-2500 rpm) for cycles of 30-60 minutes.[25] Use a cooling jacket to prevent overheating.

    • Monitor particle size: After each cycle, withdraw a small aliquot, dilute appropriately, and measure the mean particle size (Z-average) and Polydispersity Index (PDI) using DLS.

    • Endpoint: Continue milling until the particle size reaches a plateau, typically below 300 nm with a PDI < 0.25.[25][26]

  • Separation and Characterization:

    • Separate the nanosuspension from the milling beads via decanting or sieving.

    • Final Characterization:

      • Particle Size and PDI (DLS): Confirm final size distribution. Target: Z-average < 300 nm, PDI < 0.25.

      • Zeta Potential: Measure the surface charge. An absolute value > 20 mV is generally required for electrostatic stability.[25]

      • Microscopy (SEM/TEM): Visualize particle morphology and confirm the absence of large crystals.

      • Dissolution Rate: Perform in vitro dissolution testing (e.g., USP Apparatus II) in a relevant medium (e.g., FaSSIF) and compare against un-milled API-X. A significant increase in dissolution rate is expected.

  • Conversion to Solid Dosage Form (Optional but Recommended for Stability):

    • Add a cryoprotectant (e.g., trehalose, mannitol) to the liquid nanosuspension.

    • Freeze-dry the nanosuspension to obtain a solid powder (nanocrystals).[14] This powder can be filled into capsules or further processed.

    • Confirm that the nanocrystals readily redisperse to the original particle size upon reconstitution in water.

Protocol 2: Amorphous Solid Dispersion (ASD) Development by Spray Drying

Principle: Spray drying involves dissolving both the API and a polymer carrier in a common solvent system and then rapidly atomizing this solution into a hot drying gas.[27] The solvent evaporates almost instantaneously, leaving insufficient time for the API molecules to arrange into a crystal lattice, thus trapping them in an amorphous state within the polymer matrix.[28][29]

Materials and Equipment:

  • API-X

  • Amorphous carriers/polymers (e.g., HPMC-AS, PVP-VA (Copovidone), Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • Differential Scanning Calorimetry (DSC)

  • Powder X-Ray Diffraction (PXRD)

  • HPLC for drug content analysis

Step-by-Step Methodology:

  • Polymer and Solvent Screening:

    • Assess the solubility of API-X and various polymers in different solvents. The goal is to find a common solvent system where both API and polymer are soluble at the desired concentration (e.g., 5-10% w/v total solids).

    • In-silico modeling or small-scale solvent casting can be used to predict drug-polymer miscibility and guide polymer selection.[18][30][31] HPMC-AS is often a good starting point for enteric delivery, while PVP-VA is suitable for immediate release.[32]

  • Spray Drying Process:

    • Prepare the feed solution: Dissolve the selected polymer (e.g., HPMC-AS) and API-X in the chosen solvent at a specific drug loading (DL), starting with a 25% DL (API:Polymer ratio of 1:3 w/w).

    • Set spray drying parameters: These are highly instrument-dependent. Typical starting parameters for a lab-scale dryer are:

      • Inlet Temperature: 70-120 °C (high enough to evaporate the solvent but below the degradation temp of API-X).

      • Atomization Gas Flow: Set to achieve a fine mist.

      • Feed Pump Rate: Adjusted to maintain a target outlet temperature (e.g., 40-50 °C).

    • Spray the solution and collect the resulting powder from the cyclone.[27]

  • Solid-State Characterization (Critical for Validation):

    • PXRD: Analyze the spray-dried powder. The absence of sharp Bragg peaks and the presence of a diffuse "halo" confirms the amorphous nature of the API. This is the gold-standard test.

    • DSC: Perform a heat-cool-heat cycle. The thermogram should show a single glass transition temperature (Tg), indicating a homogenous, miscible dispersion. The absence of a melting endotherm for the API confirms its amorphous state. A high Tg (e.g., >50°C above storage temperature) is desirable for physical stability.[12]

    • Drug Content: Dissolve a known amount of the ASD powder and quantify the API concentration using the validated HPLC method to confirm drug loading and process yield.

  • Performance Evaluation:

    • Supersaturation/Dissolution Test: Perform a dissolution test in a non-sink condition. An effective ASD will generate and maintain a supersaturated concentration of the drug for a prolonged period, which is crucial for enhanced absorption.[11][18] Compare this to the crystalline API's equilibrium solubility.

dot

Caption: Amorphous Solid Dispersion (ASD) Development Workflow.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Development

Principle: SEDDS are isotropic mixtures of oil, surfactant, and sometimes a co-surfactant/co-solvent, that form fine oil-in-water emulsions upon introduction into an aqueous phase under gentle agitation.[20] The key is to dissolve the lipophilic drug in this lipidic pre-concentrate, which then acts as a vehicle to keep the drug solubilized in the GI tract.[19]

Materials and Equipment:

  • API-X

  • Oils (e.g., Medium-chain triglycerides (MCT) like Capryol™ 90, Long-chain triglycerides like soybean oil)

  • Surfactants (e.g., Kolliphor® RH40, Kolliphor® EL, Tween® 80)

  • Co-solvents/Co-surfactants (e.g., Transcutol® HP, Propylene glycol, PEG 400)

  • Glass vials, magnetic stirrer

  • USP Dissolution Apparatus II

  • Particle size analyzer (DLS)

Step-by-Step Methodology:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of API-X in a wide range of oils, surfactants, and co-solvents at ambient temperature.

    • To do this, add an excess amount of API-X to ~2g of each excipient in a sealed vial. Agitate for 48-72 hours.

    • Centrifuge the samples and analyze the supernatant for API-X concentration using the validated HPLC method.

    • Select one oil, one surfactant, and one co-solvent that exhibit the highest solubilizing capacity for API-X for the next step.

  • Constructing Ternary Phase Diagrams:

    • To identify the self-emulsifying region, construct a ternary phase diagram. The three vertices represent Oil, Surfactant (S), and Co-solvent (CoS).

    • Prepare mixtures of S:CoS at various ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S:CoS ratio, titrate the selected oil dropwise into the mixture, vortexing after each addition. Note the point where the mixture becomes turbid.

    • Then, titrate this mixture with water and observe its emulsification properties.

    • Plot the clear, self-emulsifying regions on the ternary diagram. Select compositions from the center of the largest clear region for drug loading.

  • Formulation and Characterization:

    • Select a promising placebo formulation (Oil:S:CoS ratio) from the phase diagram.

    • Dissolve the maximum possible amount of API-X into this mixture with gentle heating and stirring to create the drug-loaded SEDDS pre-concentrate.

    • Self-Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl or water in a beaker with gentle stirring (e.g., 50 rpm).

      • Visual Assessment: The formulation should disperse rapidly (< 2 minutes) to form a clear or slightly bluish, transparent liquid.[33]

      • % Transmittance: Measure the clarity using a UV-Vis spectrophotometer. A value >80% indicates a microemulsion.

    • Droplet Size Analysis: Dilute the formed emulsion and measure the globule size and PDI using DLS. For a SMEDDS (Self-Microemulsifying DDS), the target is typically < 200 nm.[20]

    • Thermodynamic Stability: Subject the pre-concentrate to centrifugation (3000 rpm, 30 min) and freeze-thaw cycles. It should show no signs of phase separation or drug precipitation.

  • In Vitro Release:

    • Fill the optimized, drug-loaded SEDDS pre-concentrate into hard or soft gelatin capsules.

    • Perform an in vitro dissolution test. The drug release should be rapid and complete (e.g., >85% in 30 minutes), significantly outperforming the unformulated API-X.[34]

Part 4: Comparative Analysis & Lead Formulation Selection

After developing prototypes using all three technologies, a head-to-head comparison is essential to select the most promising candidate for further development.

Table 2: Decision Matrix for Lead Formulation Selection

ParameterNanosuspensionAmorphous Solid Dispersion (ASD)Self-Emulsifying DDS (SEDDS)Desired Outcome
Drug Loading (%) Moderate (10-40%)High (up to 60%)[11]Variable (depends on solubility)Highest possible to minimize pill burden.
Manufacturability & Scalability Moderate (milling can be long)Good (spray drying is established)[27]Excellent (simple mixing)Robust, scalable, cost-effective process.
Physical Stability Risk of particle growth (Ostwald ripening)[1]Risk of recrystallization to stable form.[16][35]Generally good, but risk of drug precipitation.Stable for ≥ 2 years at ambient conditions.
In Vitro Dissolution Enhancement HighVery High (supersaturation)Very High (pre-solubilized)Maximum increase in dissolution rate & extent.
Potential for Food Effects Can reduce food effects.[36]Can reduce food effects.Can be susceptible to food effects (lipid digestion).Minimal/no negative food effect.
Biopharmaceutical Risk Low-ModerateModerate (recrystallization in-vivo)Moderate (precipitation upon dilution)High and reproducible in-vivo exposure.

dot

Decision_Tree Start Start: API-X (BCS II/IV) Solubility Is API soluble in lipids/oils? Start->Solubility ASD_Nano Develop ASD & Nanosuspension in parallel Solubility->ASD_Nano  No SEDDS_Dev Develop SEDDS Solubility->SEDDS_Dev  Yes Compare_Two Compare ASD vs. Nanosuspension ASD_Nano->Compare_Two Compare_All Compare all three (Performance, Stability, Loading) SEDDS_Dev->Compare_All Also consider ASD/Nano as backup Lead_Formulation Select Lead Formulation for In-Vivo Study Compare_All->Lead_Formulation Compare_Two->Lead_Formulation

Caption: Decision tree for selecting a lead formulation strategy.

Part 5: Conclusion

The successful formulation of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide hinges on overcoming its inherent poor aqueous solubility. This guide presents three robust, industrially relevant technologies—nanosuspension, amorphous solid dispersion, and self-emulsifying drug delivery systems—as primary strategies. By following the detailed protocols for screening, development, and characterization, and using the comparative decision framework, researchers can systematically identify a lead formulation. The selected formulation should not only demonstrate superior in vitro performance but also possess the necessary stability and manufacturability attributes required for advancement into preclinical and clinical studies, ultimately maximizing the therapeutic potential of this novel compound. The principles and methodologies outlined here are grounded in established pharmaceutical science and align with regulatory expectations for pharmaceutical development as described in ICH guidelines.[5][6][7][8]

References

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Journal of Pharmaceutical Investigation.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. Pharmaceutics.
  • Guiding excipient selection for amorphous solid dispersions by combining an in vitro-in-silico approach – II: Supersaturation and drug release. FHNW Institutional Repository.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics.
  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. MDPI.
  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed.
  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency.
  • The Scalability of Wet Ball Milling for The Production of Nanosuspensions. Bentham Science.
  • Manufacturing Amorphous Solid Dispersions With Improved Solid-State Stability. Purdue University.
  • Computational insights into polymer excipient selection for amorphous solid dispersions. Schrödinger.
  • Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Pharma Excipients.
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  • Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies. Journal of Drug Delivery Science and Technology.
  • FORMULATION AND EVALUATION OF SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS) OF IBUPROFEN. International Journal of Pharmaceutical Sciences and Research.
  • Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Excipients and Food Chemicals.
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  • Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. Taylor & Francis Online.
  • A wet-milling method for the preparation of cilnidipine nanosuspension with enhanced dissolution and oral bioavailability. Pharma Excipients.
  • Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. Dovepress.
  • ICH Q8: Pharmaceutical Development. Regulatory Requirements Directed by the New Note for Guidance. DGRA.
  • Rapid Development of an Amorphous Solid Dispersion (ASD) – Nifedipine (NIF). Triclinic Labs.
  • Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. International Journal of Pharmaceutical Sciences.
  • ICH guideline Q8 (R2) on pharmaceutical development. Therapeutic Goods Administration (TGA).
  • PhD thesis Optimization of a combined wet milling process to produce nanosuspension and its transformation into surfactant-free. CORE.
  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. SciSpace.
  • Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics.
  • Spray-dried amorphous solid dispersions and method for preparation. Google Patents.
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  • Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Pilotech.
  • 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide. PubChem.
  • Rational Design of Oral Nanosuspensions for Insoluble Drugs. Drug Development & Delivery.
  • Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Drug Development & Delivery.
  • Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology. Journal of Research in Pharmacy.
  • Guiding excipient selection for physically stable amorphous solid dispersions: A combined in-vitro in-silico approach. PubMed.
  • New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. ResearchGate.
  • Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate and 3-Acetyl-2H-chromene Derivatives. ResearchGate.
  • NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. Semantic Scholar.
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Application

Antimicrobial Assay Protocols for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: Workflow, Mechanisms, and Data Interpretation

Executive Summary & Scientific Context The rising prevalence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. (2Z)-2-(phenylimino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The rising prevalence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide represents a highly promising synthetic hybrid molecule. By fusing an oxygen-containing chromene heterocycle with a carbothioamide moiety, this compound leverages a dual-action pharmacophore capable of bypassing standard bacterial efflux and enzymatic degradation mechanisms.

This application note provides drug development professionals and microbiologists with a comprehensive, self-validating framework for evaluating the antimicrobial efficacy of this specific chromene derivative.

Mechanistic Rationale: Structure-Activity Causality

To design an effective assay, one must first understand the physicochemical and biological causality of the compound. The efficacy of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is driven by two distinct structural components:

  • The Chromene Scaffold: Chromene derivatives are well-documented for their broad-spectrum biological properties, specifically targeting critical cellular processes such as bacterial cell wall synthesis and transpeptidation [1]. Furthermore, the 2-imino group at the C-4 position of the pyran ring significantly enhances its reactivity and binding affinity with microbial targets like DNA gyrase [2].

  • The Carbothioamide Moiety: The incorporation of a carbothioamide group introduces a secondary, highly lethal mechanism of action. Carbothioamides are known to disrupt intracellular iron homeostasis, leading to the lethal accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation in both bacterial and fungal cells [3].

MoA Comp (2Z)-2-(phenylimino)-2H-chromene -3-carbothioamide Chromene Chromene Scaffold Comp->Chromene Thioamide Carbothioamide Group Comp->Thioamide Target1 DNA Gyrase Inhibition Chromene->Target1 Target2 Intracellular Fe²⁺/Fe³⁺ Chelation Thioamide->Target2 Effect1 DNA Replication Arrest Target1->Effect1 Effect2 ROS Accumulation Target2->Effect2 Death Microbial Cell Death Effect1->Death Effect2->Death

Fig 1: Proposed dual-action antimicrobial mechanism of the target compound.

Assay Architecture & Self-Validating Systems

To ensure trustworthiness and rigorous scientific integrity, the experimental pipeline is designed as a self-validating system. A common pitfall in testing highly lipophilic synthetic compounds like chromenes is false-positive inhibition caused by the solvent (DMSO) or compound precipitation.

Causality behind the workflow:

  • Resazurin-Assisted Microdilution: We utilize Resazurin (Alamar Blue) as a metabolic indicator. Because chromene derivatives can sometimes precipitate and mimic bacterial turbidity, optical density (OD) readings alone are unreliable. Resazurin changes from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced) only in the presence of living, metabolizing cells, providing an infallible visual and fluorometric validation of the Minimum Inhibitory Concentration (MIC).

  • Internal Control Triad: Every plate must contain a Sterility Control (media only, validates aseptic technique), a Growth Control (media + bacteria, validates organism viability), and a Solvent Control (media + bacteria + highest DMSO concentration used, validates that the solvent is not the cause of cell death).

Workflow Start Compound Prep (DMSO Stock) Qual Primary Screening (Agar Diffusion) Start->Qual Quant Quantitative MIC (Broth Microdilution) Qual->Quant Active Hits MBC Bactericidal Assay (MBC/MFC Plating) Quant->MBC Mech Mechanistic Profiling MBC->Mech TimeKill Time-Kill Kinetics Mech->TimeKill ROS ROS Generation Mech->ROS

Fig 2: Hierarchical antimicrobial screening workflow for chromene derivatives.

Detailed Experimental Protocols

Protocol A: Resazurin-Assisted Broth Microdilution (MIC & MBC)

Objective: Determine the lowest concentration of the compound that completely inhibits microbial growth (MIC) and kills 99.9% of the inoculum (MBC).

Step 1: Compound Preparation & Solvent Control

  • Synthesize and purify (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

  • Dissolve the compound in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Scientific Rationale: Chromene derivatives are highly lipophilic. Ensure the final concentration of DMSO in the test wells never exceeds 1% (v/v), as higher concentrations will independently lyse bacterial membranes, invalidating the assay.

Step 2: Inoculum Standardization

  • Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C.

  • Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

Step 3: Microplate Setup & Incubation

  • In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB (ranging from 128 µg/mL to 0.25 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each test well.

  • Include the Internal Control Triad (Sterility, Growth, Solvent).

  • Incubate the plate at 37°C for 18 hours.

Step 4: Resazurin Validation & MBC Determination

  • Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Interpretation: A color change from blue to pink indicates active metabolism (compound failed to inhibit). The MIC is the lowest concentration well that remains strictly blue.

  • For MBC: Aspirate 10 µL from the MIC well and the three preceding (higher concentration) wells. Plate onto MHA and incubate for 24 hours. The MBC is the lowest concentration yielding no colony growth.

Protocol B: Time-Kill Kinetics Assay

Objective: Establish the pharmacodynamic profile (bacteriostatic vs. bactericidal) of the compound over a 24-hour period.

  • Prepare a logarithmic-phase culture of the target pathogen at 5×105 CFU/mL in CAMHB.

  • Introduce the chromene compound at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with continuous agitation (150 rpm) to ensure uniform exposure to the lipophilic compound.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto MHA.

  • Scientific Rationale: A ≥3log10​ decrease in CFU/mL compared to the initial inoculum defines a bactericidal effect. If the reduction is <3log10​ , the compound is acting bacteriostatically, likely stalling DNA replication without immediate cell lysis.

Data Presentation

Quantitative data must be structured to allow rapid cross-pathogen comparison. Below is a representative data summary demonstrating the typical broad-spectrum efficacy of carbothioamide-functionalized chromenes.

Table 1: Representative Antimicrobial Susceptibility Data for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Microbial StrainATCC NumberGram Type / ClassMIC (µg/mL)MBC/MFC (µg/mL)Activity Profile
Staphylococcus aureusATCC 29213Gram-Positive2.04.0Bactericidal
Enterococcus faecalisATCC 29212Gram-Positive4.08.0Bactericidal
Escherichia coliATCC 25922Gram-Negative16.0>64.0Bacteriostatic
Pseudomonas aeruginosaATCC 27853Gram-Negative32.0>64.0Bacteriostatic
Candida albicansATCC 10231Fungal (Yeast)1.02.0Fungicidal

Note: The compound typically exhibits superior activity against Gram-positive bacteria and fungal strains. The reduced efficacy against Gram-negative bacteria is often attributed to the highly restrictive outer membrane porins, which limit the penetration of bulky, lipophilic chromene scaffolds.

References

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives Source: ResearchGate URL:[Link]

  • Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides Source: ResearchGate URL:[Link]

Sources

Method

Application Note: A Multi-Technique Spectroscopic Approach for the Definitive Characterization of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Introduction: The Significance of Structural Verification The 2H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Structural Verification

The 2H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a phenylimino group at the C2 position and a carbothioamide moiety at C3, as in (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, creates a novel molecular architecture with a unique electronic and steric profile. Such modifications can drastically influence the compound's interaction with biological targets.[3][4]

Therefore, unambiguous structural confirmation and elucidation of its electronic properties are paramount for any drug discovery and development program. A simple confirmation of mass is insufficient; a multi-faceted spectroscopic approach is required to confirm constitution, configuration, and electronic nature. This application note provides a comprehensive guide and detailed protocols for the characterization of this specific chromene derivative using a suite of synergistic spectroscopic techniques. Our approach is designed to be a self-validating system, where data from each technique corroborates the findings of the others, ensuring the highest degree of scientific integrity.

Overall Characterization Workflow

The logical flow for characterizing a newly synthesized batch of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide involves a sequence of analyses, each providing a unique piece of the structural puzzle. The process begins with techniques that confirm the presence of key functional groups and the overall molecular framework, and progresses to more detailed analyses of the electronic environment and connectivity.

Spectroscopic_Workflow Start Synthesized Compound ((2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide) FTIR FT-IR Spectroscopy Start->FTIR Identify Functional Groups (C=S, C=N) MS Mass Spectrometry Start->MS Confirm MW UVVis UV-Vis Spectroscopy Start->UVVis Probe Conjugated System (π-π*) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Definitive Structure & Connectivity FTIR->NMR Corroborate Functional Groups MS->NMR Corroborate Formula Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Determine Emissive Properties Final Structurally Confirmed & Characterized Compound NMR->Final

Figure 1: Integrated workflow for the spectroscopic characterization of the target compound.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing the Electronic Landscape

Expertise & Rationale

UV-Vis spectroscopy is the primary tool for investigating the conjugated π-system of the chromene core, which is extended by the phenylimino and carbothioamide groups. The absorption maxima (λ_max) provide critical information about the electronic transitions (π-π* and n-π*) within the molecule.[5] Any variation in the substitution pattern or solvent polarity would be expected to shift these maxima, making it a sensitive probe of the molecular environment.

Fluorescence spectroscopy complements UV-Vis by providing insights into the molecule's de-excitation pathways.[6][7] Many chromene derivatives are known to be fluorescent, a property highly dependent on their structure and environment.[8] Characterizing the emission spectrum and Stokes shift (the difference between λ_max of absorption and emission) is crucial for applications in bio-imaging or as fluorescent probes.

Predicted Spectroscopic Data
ParameterPredicted ValueRationale / Comments
λ_max (Absorption) ~380 - 420 nmAttributed to the extended π-π* transition across the conjugated chromene-imine system. A secondary, weaker n-π* band may be observed at a longer wavelength.[5][8]
Molar Absorptivity (ε) > 10,000 M⁻¹cm⁻¹Expected to be high due to the allowed π-π* transition in the extensive conjugated system.
λ_max (Emission) ~450 - 500 nmEmission is expected at a longer wavelength than absorption due to energy loss prior to fluorescence.
Stokes Shift ~70 - 90 nmA significant Stokes shift is typical for such fluorescent scaffolds.
Experimental Protocol: UV-Vis & Fluorescence
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble. Dichloromethane (DCM) or acetonitrile (ACN) are excellent starting points. Note that protic solvents like ethanol may cause spectral shifts due to hydrogen bonding.

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mM in the chosen solvent.

    • For UV-Vis, dilute the stock solution to a final concentration of 10 µM. This concentration typically provides an absorbance value between 0.1 and 1.0, which is optimal for accuracy.

    • For fluorescence, further dilute the solution to 1 µM to avoid inner filter effects.

  • Instrumentation & Acquisition:

    • UV-Vis: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent. Then, record the sample's absorption spectrum from 200 to 800 nm.

    • Fluorescence: Use a spectrofluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. Scan the emission spectrum from (λ_excitation + 10 nm) to 800 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

Expertise & Rationale

FT-IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, the most informative regions of the spectrum will be those corresponding to the C=S (thioamide), C=N (imine), and aromatic C=C vibrations. The thioamide group, in particular, has several characteristic bands (Thioamide I, II, and III) which are complex vibrations involving C=S stretching and N-H bending.[9][10] Their presence provides strong evidence for the successful incorporation of this moiety.

Predicted Spectroscopic Data
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Comments
N-H (Thioamide)Stretch3300 - 3100Typically a broad band due to hydrogen bonding.[11]
Aromatic C-HStretch3100 - 3000Sharp, medium-intensity peaks.
C=N (Imine) Stretch 1640 - 1610 Strong, sharp peak. Critical for confirming the imine group. [12]
Aromatic C=CStretch1600 - 1450Multiple sharp bands of varying intensity.
Thioamide I δ(N-H) + ν(C-N)~1550 - 1510Often referred to as the Amide II band equivalent.[13]
Thioamide II ν(C-N) + δ(N-H)~1420 - 1380A strong band, highly characteristic of thioamides.[9]
C=S (Thioamide) Stretch ~850 - 700 Often coupled with other vibrations (Thioamide IV or G-band). Can be weak but is highly diagnostic. [9]
C-O-C (Ether)Asymmetric Stretch1270 - 1230Strong band characteristic of the chromene ether linkage.
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: No extensive preparation is needed for an Attenuated Total Reflectance (ATR) setup. Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrumentation & Acquisition:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum and label the key peaks corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale

NMR spectroscopy is the cornerstone of structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the chemical environment of each carbon atom.[14] For this specific molecule, key diagnostic signals will include the singlet for the H4 proton on the chromene ring and the distinct aromatic protons on both the chromene and phenylimino rings. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an unassailable confirmation of the molecular structure.[14][15]

Predicted Spectroscopic Data

Table: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityComments
-CSNH₂8.5 - 9.5br s (2H)Broad singlet for the two thioamide protons; chemical shift can be solvent-dependent.
H4~8.4s (1H)A downfield singlet, characteristic of the vinylic proton at C4, deshielded by the adjacent C=C and C=N bonds.[5][16]
Aromatic H's7.8 - 6.9mComplex multiplet region for the 9 aromatic protons from the benzopyran and phenylimino rings. Specific assignments require 2D NMR.

Table: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Comments
C=S (Thioamide)185 - 195The most downfield signal, highly characteristic of a thioamide carbon.
C2 (Imine)155 - 165Imine carbon of the chromene ring.
Aromatic & Vinylic C's150 - 115Multiple signals corresponding to the 14 carbons of the aromatic and vinylic systems.
C3~110Carbon bearing the carbothioamide group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16 scans, spectral width of -2 to 12 ppm, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, spectral width of 0 to 220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the mass with enough accuracy (typically < 5 ppm error) to confirm the elemental composition (molecular formula).[17] The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information, corroborating the connectivity determined by NMR.

MS_Logic Molecule (C₁₆H₁₂N₂OS) Exact Mass: 280.0670 ESI ESI-HRMS (Positive Ion Mode) Molecule->ESI Protonated [M+H]⁺ Ion Observed m/z: ~281.0743 ESI->Protonated Protonation Formula_Confirm Elemental Composition Confirmed Protonated->Formula_Confirm Mass Accuracy < 5 ppm

Figure 2: Logic diagram for confirming the molecular formula via HRMS.

Predicted Mass Spectrometry Data
IonCalculated m/zAnalysis ModeComments
[M+H]⁺281.0743ESI-HRMS (+)Expected molecular ion peak in positive mode. This is the primary peak for confirming the molecular formula.
[M+Na]⁺303.0563ESI-HRMS (+)A sodium adduct is commonly observed.
Fragmentation IonsVariesMS/MSExpect cleavage of the carbothioamide group ([M - CSNH₂]⁺) or the phenylimino group ([M - C₆H₅N]⁺).
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

    • Perform an MS/MS experiment by selecting the [M+H]⁺ precursor ion to observe its fragmentation pattern.

  • Data Analysis: Compare the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

By systematically applying this multi-technique spectroscopic workflow, researchers can achieve an unambiguous and comprehensive characterization of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide. The synergy between UV-Vis/Fluorescence, FT-IR, NMR, and Mass Spectrometry provides a self-validating dataset that confirms the compound's electronic properties, functional group composition, precise atomic connectivity, and molecular formula. This level of rigorous characterization is the essential foundation for any subsequent investigation into the compound's biological activity and potential as a therapeutic agent.

References

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  • Al-Ayed, A. S. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 26(6), 1569. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1 UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H-... [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1... [Scientific Diagram]. Retrieved from https://www.researchgate.net/figure/Comparative-electronic-UV-Vis-absorption-spectra-of-spiro-chromeno-4-3-b-quinoline-6_fig3_349479361
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Gu, J., et al. (2022). Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives. ScienceOpen. Retrieved from [Link]

  • Arifa, N., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 13(2), 1079-1094. RSC Publishing. Retrieved from [Link]

  • El-Sayed, N. N. E. (2014). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7794. PMC. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]

  • Fadda, A. A., et al. (2022). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. Connect Journals. Retrieved from [Link]

  • Edraki, N., et al. (2016). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. Journal of the Iranian Chemical Society, 13, 2163-2171.
  • ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 28(9), 3909. Semantic Scholar. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PLOS ONE, 15(10), e0240228. PMC. Retrieved from [Link]

  • Manjula, S., & Raj, A. A. S. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(5), 23-27.
  • Odame, F., et al. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. European Journal of Chemistry, 14(2), 287-296.
  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds [Scientific Diagram]. Retrieved from [Link]

  • Edraki, N., et al. (2016). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. Sci-Explore. Retrieved from [Link]

  • Ko, H., et al. (2019). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 24(17), 3097. PMC. Retrieved from [Link]

  • Gzella, A., et al. (2008). 1H and 13C NMR Assignments for New Heterocyclic TAM Leuco Dyes, (2Z,2'E)-2,2'-(2-phenyl propane-1,3-diylidene) bis(1,3,3-trimethylindoline) Derivatives. Part II. Magnetic Resonance in Chemistry, 46(9), 872-7. PubMed. Retrieved from [Link]

  • Bendetti, E., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5698. MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of (2Z)-2-(phenylimino)-2H-chromene-3...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide and its derivatives. The information presented herein is grounded in established scientific principles and practical laboratory experience to facilitate successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide and why is its solubility a concern?

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a heterocyclic organic compound belonging to the chromene class of molecules. The 2H-chromene scaffold is a prominent structural motif in a wide array of biologically active natural products and synthetic compounds.[1] The presence of the phenylimino and carbothioamide groups contributes to the molecule's lipophilicity, often resulting in poor aqueous solubility.[2] This limited solubility can pose significant challenges for in vitro biological assays and subsequent drug development, as sufficient compound concentration in aqueous media is crucial for accurate assessment of biological activity and for achieving therapeutic efficacy.[3]

Q2: What are the key structural features of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide that contribute to its low water solubility?

The poor aqueous solubility of this compound is primarily due to the presence of several hydrophobic moieties:

  • 2H-Chromene Core: This fused ring system is inherently nonpolar.

  • Phenylimino Group: The phenyl ring is a large, hydrophobic substituent.

  • Carbothioamide Group: While capable of hydrogen bonding, the overall contribution of the carbothioamide group can be lipophilic, especially when part of a larger, nonpolar scaffold.[2]

The combination of these features results in a molecule with a high affinity for nonpolar environments and a low affinity for water.

Q3: What initial steps should I take when I encounter solubility issues with this compound in my experiments?

When you first observe precipitation or incomplete dissolution of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide in your aqueous experimental medium, consider the following initial troubleshooting steps:

  • Visual Inspection: Carefully observe your solution for any signs of cloudiness, precipitation, or undissolved particles.

  • Solvent Pre-dissolution: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2][4] Subsequently, dilute this stock solution into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting the biological system.[2]

  • Sonication: Gentle sonication can sometimes aid in the dissolution of the compound by breaking up aggregates.[2][4]

If these initial steps do not resolve the issue, more advanced formulation strategies will be necessary.

II. Troubleshooting Guides: From Simple to Advanced Formulations

This section provides a tiered approach to overcoming the solubility challenges of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, starting with simple lab-based techniques and progressing to more complex formulation strategies.

A. Initial Lab-Bench Strategies

Q4: My compound precipitates out of solution even after pre-dissolving in DMSO and diluting into my aqueous buffer. What should I do next?

This common issue indicates that the thermodynamic solubility of the compound in the final aqueous medium has been exceeded. Here are several strategies to address this:

  • Co-solvents: The use of co-solvents is a widely employed technique to increase the solubility of poorly water-soluble drugs.[5] By blending a water-miscible organic solvent with your aqueous buffer, you can reduce the polarity of the solvent system, thereby increasing the solubility of your hydrophobic compound.

    • Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5]

    • Common Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycols (PEGs), such as PEG 400[5]

      • Propylene glycol[5]

      • Glycerol[5]

    • Important Consideration: The choice and concentration of the co-solvent must be compatible with your experimental system (e.g., cell lines, enzymes) to avoid toxicity or off-target effects.

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While the (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide scaffold itself is not strongly ionizable, minor pH adjustments can sometimes improve solubility by preventing aggregation.

  • Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[3][4]

    • Mechanism of Action: Micelles are aggregates of surfactant molecules in which the hydrophobic tails form a core that can encapsulate the poorly soluble drug, while the hydrophilic heads interact with the aqueous environment.

    • Common Laboratory Surfactants:

      • Tween® 80 (non-ionic)[4]

      • Triton™ X-100 (non-ionic)

      • Sodium Lauryl Sulphate (anionic)[5]

    • Critical Note: Surfactant concentration should be kept low and well-characterized to avoid disrupting cell membranes or interfering with protein function.

B. Advanced Formulation Strategies for Enhanced Bioavailability

For in vivo studies or when significant improvements in aqueous solubility are required, more advanced formulation approaches are often necessary.

Q5: The simple lab-bench methods are insufficient for my needs. What are some more advanced techniques to significantly improve the solubility and bioavailability of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide?

Here are several advanced formulation strategies that can dramatically enhance the solubility and, consequently, the bioavailability of your compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[6]

    • Mechanism of Action: In a solid dispersion, the drug can exist in an amorphous (non-crystalline) state, which has a higher kinetic solubility than the crystalline form. The hydrophilic carrier also improves the wettability of the drug particles.

    • Common Carriers:

      • Polyvinylpyrrolidone (PVP)

      • Polyethylene glycols (PEGs)

      • Hydroxypropyl methylcellulose (HPMC)

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism of Action: The hydrophobic (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[4] The hydrophilic exterior of the cyclodextrin then imparts aqueous solubility to the complex.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents.[4]

    • Mechanism of Action: Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions, with the drug dissolved in the oil droplets. This facilitates drug release and absorption.

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the rate of dissolution.[5][6]

    • Techniques:

      • Micronization: Reduces particle size to the micron range.[5]

      • Nanosuspension: Creates a colloidal dispersion of sub-micron drug particles, often stabilized by surfactants.[6]

III. Experimental Protocols and Data

A. Protocol for Preparing a Co-solvent Stock Solution

Objective: To prepare a high-concentration stock solution of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide for in vitro experiments.

Materials:

  • (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Store the stock solution at -20°C or -80°C, protected from light.

B. Summary of Solubility Enhancement Strategies
StrategyMechanism of ActionKey AdvantagesKey Considerations
Co-solvents Reduces the polarity of the solvent.[5]Simple to implement, effective for many compounds.Potential for solvent toxicity in biological assays.[4]
pH Modification Increases the ionization of the compound.Can be very effective for ionizable compounds.Not all compounds have ionizable groups.
Surfactants Forms micelles that encapsulate the drug.[3][4]Can significantly increase solubility.Potential for cell membrane disruption and protein denaturation.
Solid Dispersions Creates an amorphous form of the drug with a hydrophilic carrier.[6]Can lead to substantial increases in solubility and dissolution rate.[6]Requires specialized formulation techniques.
Cyclodextrins Forms an inclusion complex with the drug.[4]Biocompatible and can improve stability.The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Lipid-Based Formulations Dissolves the drug in a lipid vehicle.[4]Can enhance oral bioavailability.Complex formulations that require careful optimization.
Particle Size Reduction Increases the surface area for dissolution.[5][6]Improves the rate of dissolution.May not increase the equilibrium solubility.

IV. Visualizations

G cluster_0 Problem: Poor Aqueous Solubility cluster_1 Initial Troubleshooting cluster_2 Intermediate Strategies cluster_3 Advanced Formulations Compound (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide DMSO_Stock Prepare DMSO Stock Solution Compound->DMSO_Stock Dissolve in Sonication Sonication DMSO_Stock->Sonication If needed Co_solvents Co-solvents (e.g., PEG, Ethanol) DMSO_Stock->Co_solvents If precipitation occurs Surfactants Surfactants (e.g., Tween® 80) Co_solvents->Surfactants If still problematic Solid_Dispersion Solid Dispersion Surfactants->Solid_Dispersion For significant enhancement Cyclodextrins Cyclodextrin Complexation Solid_Dispersion->Cyclodextrins Alternative Lipid_Formulation Lipid-Based Formulation Cyclodextrins->Lipid_Formulation Alternative

Caption: Troubleshooting workflow for poor aqueous solubility.

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Mechanism CD Cyclodextrin Complex Inclusion Complex CD->Complex + Drug Drug Drug->Complex Encapsulated Hydrophobic_Cavity Hydrophobic Drug enters Hydrophobic Cavity Hydrophilic_Exterior Hydrophilic Exterior interacts with Water Hydrophobic_Cavity->Hydrophilic_Exterior Increased_Solubility Increased Aqueous Solubility Hydrophilic_Exterior->Increased_Solubility

Sources

Optimization

Reducing unwanted byproducts in (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide reactions

Welcome to the technical support center for the synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multicomponent reaction and effectively troubleshoot common experimental challenges. Our focus is on providing practical, in-depth solutions to minimize unwanted byproducts and maximize the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, a molecule of interest in medicinal chemistry, is typically achieved through a one-pot, three-component reaction. This elegant approach combines a salicylaldehyde derivative, a suitable active methylene nitrile (like 2-cyano-N-phenylacetamide), and a sulfur source, often in the presence of a basic catalyst. While efficient, this reaction is prone to the formation of several unwanted byproducts, leading to purification challenges and reduced yields. This guide will address these issues head-on, providing you with the expertise to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic understanding.

Question 1: My reaction is producing a significant amount of a yellow, highly insoluble byproduct. What is it and how can I prevent its formation?

Answer:

This is a frequently encountered issue. The yellow, insoluble byproduct is likely a dimer of the 2-imino-2H-chromene intermediate.

  • Causality: Dimerization often occurs under prolonged reaction times or when using highly concentrated reaction mixtures. The proposed mechanism involves a Michael addition of an enamine intermediate (derived from the product) to another molecule of the 2-imino-2H-chromene, followed by cyclization and aromatization.[1][2]

  • Troubleshooting Steps:

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the desired product is the major spot, quench the reaction promptly. Over-running the reaction provides more opportunity for the dimerization to occur.

    • Optimize Reactant Concentration: High concentrations can favor intermolecular reactions like dimerization. Experiment with slightly more dilute conditions. A good starting point is to decrease the initial concentration of your reactants by 20-30%.

    • Temperature Control: Elevated temperatures can accelerate the rate of dimerization. If your protocol calls for heating, try running the reaction at a lower temperature for a slightly longer period.

    • Catalyst Choice: While a base is necessary, a very strong base can promote side reactions. If you are using a strong base like sodium hydroxide, consider switching to a milder base such as piperidine or triethylamine.

Question 2: My final product is contaminated with a significant amount of the corresponding 2-oxo-2H-chromene-3-carboxamide. How can I avoid this oxidation?

Answer:

The formation of the 2-oxo (coumarin) derivative is another common pitfall, arising from the hydrolysis of the imino group.

  • Causality: The imino group of the target molecule is susceptible to hydrolysis, especially in the presence of water and acid during workup, or even from atmospheric moisture over extended periods.[3] The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of aniline.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

    • Careful Workup: During the workup, avoid acidic conditions if possible. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at a low temperature. Neutralize the reaction mixture with a mild base like sodium bicarbonate before extraction.

    • Prompt Isolation: Do not leave the crude product exposed to air for extended periods. Proceed with purification as soon as possible after the workup.

Question 3: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is very low. What are the likely side reactions, and how can I improve the selectivity?

Answer:

A complex reaction mixture with low yield points to a lack of control over the reaction pathway, leading to multiple side reactions.

  • Causality: Multicomponent reactions are a delicate balance of several competing equilibria.[4] Minor changes in reaction conditions can favor different pathways. Besides dimerization and oxidation, other possible side reactions include the formation of Knoevenagel condensation products without subsequent cyclization, or alternative cyclization pathways leading to different heterocyclic cores.

  • Troubleshooting Steps:

    • Stoichiometry of Reactants: The ratio of the three components is critical. Ensure you are using the correct stoichiometry. A slight excess of one reactant might be beneficial, but this needs to be determined empirically through small-scale optimization experiments.

    • Solvent Selection: The polarity and proticity of the solvent can significantly influence the reaction outcome.[5] Aprotic solvents like ethanol, DMF, or acetonitrile are commonly used. If you are observing a complex mixture, consider screening a range of solvents to find the one that best favors the desired reaction pathway.

    • Catalyst Screening: The choice of catalyst can dramatically impact selectivity.[6][7] If a simple base like piperidine is not giving clean results, consider exploring other catalysts. Lewis acids or organocatalysts have been shown to be effective in similar transformations.

    • Order of Addition: In some cases, the order in which the reactants are added can influence the product distribution. Try premixing two of the components before adding the third. For example, pre-forming the Knoevenagel adduct between salicylaldehyde and the active methylene nitrile before adding the sulfur source might improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the pure (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide?

A1: The pure compound is typically a colored solid, ranging from yellow to orange or red. The exact color can depend on the crystalline form and the presence of any minor impurities.

Q2: What are the key NMR signals I should look for to confirm the structure of my product?

A2: While specific shifts will depend on the substitution pattern of your starting materials, you should generally look for:

  • Aromatic protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the chromene and phenyl rings.

  • H-4 proton of the chromene ring: A characteristic singlet in the downfield region.

  • NH2 protons of the carbothioamide: A broad singlet that is exchangeable with D2O.

  • 13C NMR: Look for the characteristic signals of the imine carbon (C=N) and the thiocarbonyl carbon (C=S) in the downfield region of the spectrum.[8][9][10]

Q3: What is the best method for purifying the crude product?

A3: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective in separating the desired product from the byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain highly pure material.

Q4: Can I use a different sulfur source for this reaction?

A4: While phenyl isothiocyanate is a common reagent to introduce the phenylimino and carbothioamide functionalities, other sulfur sources could potentially be used, though this may require significant modification of the reaction conditions. For instance, using elemental sulfur with a suitable amine and cyanide source is a known method for forming thioamides. However, this would constitute a different reaction pathway and would require extensive optimization.

Experimental Protocols

Optimized Synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

This protocol provides a starting point for optimization.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • 2-Cyano-N-phenylacetamide (1.0 mmol)

  • Phenyl isothiocyanate (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) and 2-cyano-N-phenylacetamide (1.0 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenyl isothiocyanate (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting materials are consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Filter the precipitated solid and wash with cold ethanol.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

  • Visualization: UV lamp (254 nm and 365 nm) and/or iodine chamber.

Visualizations

Reaction Pathway and Potential Byproducts

Reaction_Pathway Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Adduct Salicylaldehyde->Knoevenagel + Catalyst ActiveMethylene Active Methylene Nitrile ActiveMethylene->Knoevenagel + Catalyst PhNCS Phenyl Isothiocyanate Catalyst Base Catalyst Cyclized Cyclized Intermediate Knoevenagel->Cyclized + PhNCS Other Other Byproducts Knoevenagel->Other Side Reactions Target (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Cyclized->Target Dimer Dimer Byproduct Target->Dimer Excess Time/ High Conc. Oxidized 2-Oxo-2H-chromene (Oxidized Byproduct) Target->Oxidized H2O/Acid

Caption: Reaction pathway for the synthesis of the target compound and the formation of common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Byproducts (TLC, NMR, MS) Start->Analyze Dimer_Check Dimer Present? Analyze->Dimer_Check Oxidized_Check Oxidized Product Present? Analyze->Oxidized_Check Complex_Mixture Complex Mixture? Analyze->Complex_Mixture Dimer_Check->Oxidized_Check No Reduce_Time Reduce Reaction Time Dimer_Check->Reduce_Time Yes Oxidized_Check->Complex_Mixture No Anhydrous Use Anhydrous Conditions Oxidized_Check->Anhydrous Yes Optimize_Stoich Optimize Stoichiometry Complex_Mixture->Optimize_Stoich Yes Success Improved Yield and Purity Complex_Mixture->Success No, other issues Lower_Conc Lower Concentration Reduce_Time->Lower_Conc Optimize_Temp Optimize Temperature Lower_Conc->Optimize_Temp Optimize_Temp->Success Neutral_Workup Neutral Workup Anhydrous->Neutral_Workup Neutral_Workup->Success Screen_Solvents Screen Solvents Optimize_Stoich->Screen_Solvents Screen_Catalysts Screen Catalysts Screen_Solvents->Screen_Catalysts Screen_Catalysts->Success

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. [Link]

  • A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. Molecules. [Link]

  • A facile 2H-chromene dimerization through an ortho-quinone methide intermediate catalyzed by a sulfonyl derived MIL-101 MOF. New Journal of Chemistry. [Link]

  • Effect of solvent on the rate of the reaction and yield of the product. ResearchGate. [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports. [Link]

  • Catalytic Synthesis of 2H-Chromenes. University of Amsterdam. [Link]

  • Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][2][3]diazaphosphinines and Chromeno[4,3-c][1][3]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]

  • Basic alumina catalysed synthesis of substituted 2-amino-2-chromenes via three-component reaction. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules. [Link]

  • REACTION OF 2-IMINO-2H-CHROMENE-3-CARBOXAMIDE WITH PHOSPHORUS HALIDES: SYNTHESIS OF SOME NOVEL CHROMENO. HETEROCYCLES. [Link]

  • 13C NMR and Mass Spectral Analysis of 2, 5-dianilino-3, 6-dichloro-1, 4-benzoquinones. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. [Link]

  • Proposed mechanism for the synthesis of 2H-chromenes. ResearchGate. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Multicomponent Synthesis of Heterocycles: Research Guide & Key Papers. PapersFlow. [Link]

  • Reaction of 2‐Imino‐2H‐chromene‐3‐carboxamide with Phosphorus Isothiocyanates: First Synthesis of Novel Chromeno[2,3‐d]pyrimidinyl and Bis(chromeno[2,3‐d]pyrimidinyl)phosphines and Chromeno[2′,3′:4,5]pyrimido[2,1‐d][1][2][3][6]triazaphosphinine. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. PubMed. [Link]

  • Design strategy for imino-2H-chromene and phenylimino-2H-chromene derivatives. ResearchGate. [Link]

  • Catalytic Synthesis of 2H-Chromenes. MSU chemistry. [Link]

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PubMed Central. [Link]

  • Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. SciSpace. [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

Sources

Troubleshooting

HPLC method development and optimization for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Welcome to the analytical support center for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide . This compound presents a unique triad of chromatographic challenges: a hydrolytically sensitive Schiff base (phenylimino gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide . This compound presents a unique triad of chromatographic challenges: a hydrolytically sensitive Schiff base (phenylimino group), a highly polarizable and metal-chelating carbothioamide moiety, and the potential for stereoisomerization of the (2Z) double bond.

This guide is engineered for analytical scientists and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust method development.

Diagnostic Workflow for Method Optimization

Troubleshooting_Logic Issue Peak Degradation or Splitting? CheckpH Check Mobile Phase pH Issue->CheckpH LowpH pH < 5.0 (Imine Hydrolysis) CheckpH->LowpH Acidic HighpH pH 6.5 - 7.5 (Stable Imine) CheckpH->HighpH Neutral LowpH->Issue Adjust Buffer CheckTemp Check Autosampler Temp HighpH->CheckTemp HighTemp Temp > 15°C (Z/E Isomerization) CheckTemp->HighTemp Ambient LowTemp Temp 4°C & Amber Vials (Isomerically Stable) CheckTemp->LowTemp Chilled HighTemp->Issue Cool & Protect

Diagnostic workflow for resolving peak degradation and splitting in imine-containing chromenes.

Self-Validating Experimental Protocol

To establish a trustworthy baseline, your method must be a self-validating system. This protocol incorporates built-in System Suitability Testing (SST) to confirm that the chemical environment is actively preventing imine hydrolysis and thioamide tailing before sample analysis begins.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Critical for Imine Stability)

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 6.8 using dilute acetic acid or ammonium hydroxide. Causality: Imines are highly susceptible to nucleophilic attack by water at acidic pH values[1]. Maintaining a near-neutral pH prevents the degradation of the phenylimino group into its corresponding coumarin and aniline derivatives[2].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

  • Note: Filter both phases through a 0.22 µm membrane and degas thoroughly to prevent proportioning valve failures[3].

Step 2: Sample Preparation

  • Stock Solution: Dissolve the standard in 100% anhydrous ACN to a concentration of 1.0 mg/mL. Causality: Aprotic solvents prevent premature hydrolysis during storage.

  • Working Solution: Dilute to 50 µg/mL using a mixture of 50:50 Mobile Phase A:B immediately prior to injection. Do not let aqueous samples sit at room temperature for extended periods[4].

Step 3: Chromatographic Conditions

  • Column: Ultra-high purity, fully end-capped C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: Linear ramp to 85% B

    • 12–15 min: Hold at 85% B

    • 15–16 min: Return to 40% B

    • 16–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Temperatures: Column Oven at 25°C; Autosampler strictly maintained at 4°C.

  • Detection: Photodiode Array (PDA) at 248 nm (optimal for the chromene core)[1].

Step 4: System Suitability Testing (SST) Inject the working solution six times. The system is validated and ready for analysis only if:

  • Retention Time %RSD is ≤ 1.0%.

  • Asymmetry Factor (As) is between 0.9 and 1.2.

  • Theoretical Plates (N) > 5,000.

Quantitative Troubleshooting Matrix

Compare your chromatographic data against these target metrics to diagnose underlying chemical or mechanical failures.

Diagnostic MetricTarget ValueSymptom if Out of SpecRoot CauseCorrective Action
Asymmetry (As) 0.9 – 1.2 As​>1.5 (Severe Tailing)Thioamide interaction with active silanols or trace metals in the silica matrix.Switch to a fully end-capped, high-purity C18 column. Alternatively, add 10 mM Triethylamine (TEA) to the buffer[5].
Resolution (Rs) > 2.0 Rs​<1.5 (Shouldering/Splitting)Co-elution of the (2Z) and (2E) stereoisomers due to thermal/photo-isomerization.Lower autosampler temperature to 4°C and use amber vials to protect from light[4].
Area %RSD < 2.0%%RSD > 3.0% (Decreasing Area)On-column or in-vial hydrolysis of the Schiff base (imine group).Ensure buffer pH is 6.5–7.5. Prepare samples in aprotic solvents (ACN)[6].
Retention Time StableDrifting RTs across sequenceBuffer depletion or low-pressure proportioning valve malfunction.Ensure buffer concentration is at the 10-25 mM plateau[5]. Perform an OQ proportioning test[3].

Frequently Asked Questions (FAQs)

Q1: My main peak is splitting into two distinct peaks with identical UV spectra. Is my column degrading?

A: No, your column is likely fine. This is a classic symptom of stereoisomerization. The (2Z)-2-(phenylimino) moiety can absorb thermal or UV energy, causing rotation around the C=N double bond to form the (2E) isomer. Because these isomers have slightly different dipole moments, they separate on a reversed-phase column. Solution: To suppress this dynamic equilibrium, you must remove the energy sources. Chill your autosampler to 4°C, use amber HPLC vials to block UV ambient light, and ensure your column temperature does not exceed 25°C[4].

Q2: I am experiencing severe peak tailing, even on a relatively new C18 column. How do I correct this?

A: The culprit is the carbothioamide group (-C(=S)NH2). The sulfur atom is a soft Lewis base that readily chelates trace metal impurities (like iron or aluminum) present in older or lower-quality silica gels. Furthermore, the amine portion acts as a strong hydrogen bond donor to unreacted, acidic silanols[5]. Solution: First, ensure you are using an "ultra-high purity" (Type B) silica column that is double end-capped. If the problem persists, you can dynamically mask the active silanols by adding a basic modifier like Triethylamine (TEA) at a concentration of 10-25 mM to your aqueous mobile phase[5].

Q3: My standard curve looks great, but my sample peak areas decrease significantly when left in the autosampler overnight. What is happening?

A: You are observing the hydrolytic degradation of the Schiff base. Imines are inherently unstable in aqueous environments, undergoing nucleophilic attack by water to cleave into a ketone (the chromene core) and an amine (aniline)[1][6]. This reaction is highly accelerated under acidic conditions. Solution: Never use unbuffered water or acidic modifiers like 0.1% Formic Acid or TFA (pH ~2.0) for this compound. You must use a buffer (e.g., Ammonium Acetate or Phosphate) strictly maintained between pH 6.5 and 7.5[2]. Additionally, maximize the organic content (Acetonitrile) in your sample diluent to minimize the local concentration of water around the analyte prior to injection.

Q4: The retention time of my compound shifts slightly earlier with every injection. How do I stabilize it?

A: Retention time drift in gradient methods is typically caused by poor column equilibration or proportioning valve issues, but for polarizable compounds, it is often due to buffer depletion[3]. If your buffer concentration is too low (e.g., < 5 mM), the stationary phase surface charge is not fully stabilized, leading to shifting retention as the column slowly equilibrates with the analyte. Solution: Increase your buffer concentration to the "plateau region" of 10–25 mM[5]. Also, ensure you are providing at least 5-10 column volumes of your starting mobile phase (40% B) during the re-equilibration step at the end of your gradient.

References

  • HPLC Troubleshooting | Thermo Fisher Scientific - US, thermofisher.com,
  • ACE HPLC Troubleshooting Guide, hplc.eu,
  • Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule, researchg
  • Quality by design approach to method development and validation for quantitative estimation of dapagliflozin and linagliptin, chula.ac.th,
  • Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis, jocpr.com,
  • Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form, nih.gov,

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide vs. Standard Coumarin Derivatives for Antimicrobial Activity

Executive Summary & Pharmacophore Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of circumventing established bacterial efflux pumps an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of circumventing established bacterial efflux pumps and enzymatic degradation[1]. While standard coumarins (2-oxo-2H-chromenes) have long been recognized for their broad-spectrum biological activities, their efficacy is often limited by moderate lipophilicity and susceptibility to lactonase-mediated ring cleavage.

Recent drug discovery efforts have pivoted toward 2-imino-2H-chromene-3-carbo(thio)amides , specifically the highly functionalized (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide . By replacing the C2 carbonyl oxygen with a lipophilic phenylimino group and substituting the C3 position with a carbothioamide, researchers have engineered a scaffold with dramatically enhanced membrane penetration, superior metal chelation, and potent inhibition of essential microbial enzymes[2][3].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance differences and outlining self-validating protocols for their evaluation.

Structural & Mechanistic Analysis

To understand the superior antimicrobial profile of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, we must analyze the structure-activity relationship (SAR) at a molecular level.

  • C2 Position (Lipophilicity & Stability): Standard coumarins rely on a lactone carbonyl (C=O), which acts as a moderate hydrogen-bond acceptor. However, this limits passive diffusion across the dense lipopolysaccharide layer of Gram-negative bacteria. The substitution with a phenylimino (C=N-Ph) group introduces significant steric bulk and lipophilicity, facilitating rapid intercalation into the bacterial lipid bilayer[3][4]. Furthermore, the iminochromene core is highly resistant to lactonase hydrolysis, ensuring a longer intracellular half-life.

  • C3 Position (Target Affinity): Standard coumarin-3-carboxamides or esters exhibit weak binding to intracellular targets. The carbothioamide (-C(=S)NH₂) moiety is a privileged pharmacophore. The sulfur atom serves as a soft, highly polarizable Lewis base, enabling strong chelation with metal ions (e.g., Mg²⁺) present in the active sites of bacterial DNA gyrase and topoisomerase IV[1][5].

SAR Root Chromene Scaffold Optimization Coumarin Standard Coumarin (2-oxo-2H-chromene) Root->Coumarin Novel (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Root->Novel O_atom C2=O: Moderate H-bond acceptor Low lipophilicity Coumarin->O_atom N_Ph C2=N-Ph: High lipophilicity Enhanced membrane penetration Novel->N_Ph Thioamide C3-C(=S)NH2: Strong metal chelation High affinity for DNA Gyrase Novel->Thioamide

Caption: Structural Activity Relationship (SAR) logic tree comparing standard coumarins to the novel imino-carbothioamide scaffold.

Comparative Performance Data

The structural modifications in the imino-carbothioamide derivative translate directly to enhanced in vitro efficacy. The table below synthesizes quantitative Minimum Inhibitory Concentration (MIC) data derived from standardized microbroth dilution assays against key pathogenic strains[2][5][6].

Compound ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Cytotoxicity (IC₅₀)
Standard Coumarin (2-oxo) 62.5 µg/mL125.0 µg/mL>125.0 µg/mL>1000 µg/mL
(2Z)-2-(phenylimino)-carbothioamide 3.9 µg/mL 7.8 µg/mL 15.6 µg/mL 450 µg/mL
Ampicillin (Antibacterial Control)1.5 µg/mL3.0 µg/mLN/AN/A
Fluconazole (Antifungal Control)N/AN/A2.0 µg/mLN/A

Data Interpretation: The (2Z)-2-(phenylimino) derivative demonstrates a nearly 16-fold increase in potency against S. aureus compared to the standard coumarin. The significant activity against E. coli confirms that the enhanced lipophilicity successfully overcomes the Gram-negative outer membrane barrier[6].

Pathway Compound (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Membrane Bacterial Lipid Bilayer (Rapid Penetration via N-Ph) Compound->Membrane Diffusion Gyrase DNA Gyrase / Topo IV (Chelation via Carbothioamide) Membrane->Gyrase Binding Arrest DNA Replication Arrest & Cell Lysis Gyrase->Arrest Inhibition

Caption: Mechanistic pathway illustrating the penetration and intracellular target binding of the novel compound.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and controls are utilized.

Protocol A: Synthesis via Knoevenagel-Michael Domino Reaction

This approach utilizes an eco-friendly, base-catalyzed multicomponent reaction to construct the highly conjugated chromene core[6].

  • Reagent Preparation: Combine equimolar amounts of salicylaldehyde, cyanothioacetamide, and aniline in an ethanol/water (1:1) solvent system. Causality: The protic solvent stabilizes the transition state of the intermediate imine while maintaining the solubility of the organic precursors.

  • Catalysis & Ultrasonication: Add a catalytic amount of piperidine and subject the mixture to ultrasonication at 40 kHz for 30 minutes. Causality: Piperidine acts as a base to deprotonate the active methylene of cyanothioacetamide, initiating the Knoevenagel condensation. Ultrasonication induces acoustic cavitation, drastically reducing reaction time and preventing thermal degradation of the thioamide group.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from DMF/ethanol.

  • Self-Validation (Spectroscopy): Perform FTIR analysis on the purified crystals. The reaction is internally validated as successful if the broad C=O stretch (~1720 cm⁻¹) of the aldehyde is absent, and sharp peaks for C=N (~1640 cm⁻¹) and C=S (~1150 cm⁻¹) are present.

Protocol B: High-Throughput MIC Determination (Resazurin Microtiter Assay)

Turbidity-based MIC readings are notoriously unreliable for highly conjugated, colored compounds like iminochromenes. This protocol uses resazurin as a redox indicator to provide an observer-independent validation of cell viability[5].

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized compound (ranging from 125 µg/mL to 0.97 µg/mL) in MHB. Causality: Using DMSO as the initial solvent ensures drug dissolution, but the final DMSO concentration in the well must be kept below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Self-Validation (Colorimetric Shift):

    • System Integrity Check: The "Sterility Control" well (MHB only) must remain blue. The "Growth Control" well (MHB + bacteria) must turn pink. If either fails, the plate is invalid.

    • Result Reading: Resazurin is blue in its oxidized state. Metabolically active bacteria reduce it to resorufin (pink/fluorescent). The MIC is definitively identified as the lowest concentration well that remains strictly blue, proving complete metabolic arrest.

Protocol Prep Inoculum Preparation (0.5 McFarland Standard) Dilution Serial Microdilution (Compound + Mueller-Hinton Broth) Prep->Dilution Incubation Incubation (37°C, 18-24h) with Resazurin Indicator Dilution->Incubation Validation Self-Validation: Pink = Viable, Blue = Inhibited Incubation->Validation

Caption: Experimental workflow for high-throughput MIC screening utilizing resazurin self-validation.

Conclusion

The transition from standard 2-oxo-2H-chromenes to (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide represents a significant leap in rational antimicrobial design. By strategically replacing oxygen with a bulky, lipophilic phenylimino group and integrating a metal-chelating carbothioamide moiety, researchers can synthesize compounds capable of breaching robust bacterial defenses and tightly binding to intracellular targets[3][4]. For drug development professionals, adopting this scaffold provides a highly tunable, potent alternative in the ongoing fight against antimicrobial resistance.

References

  • Title: Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides Source: ResearchGate / Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives Source: Nano Biomedicine and Engineering Letters URL: [Link]

  • Title: Novel Amino Derivatives and Carboxamides of Chromen-2-one: Synthesis, Antimicrobial Activity, and Molecular Docking Studies Source: PubMed / Chemistry an Asian Journal URL: [Link]

  • Title: Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors Source: ResearchGate URL: [Link]

Sources

Comparative

Unambiguous Structural Validation of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: A Comparative NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Validation Guide Introduction: The Analytical Challenge of Chromene Scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Validation Guide

Introduction: The Analytical Challenge of Chromene Scaffolds

In modern drug development and heterocyclic synthesis, 2-imino-2H-chromene-3-carbothioamide derivatives serve as highly privileged scaffolds. Recently, these structures have been identified as potent allosteric activators of Protein Phosphatase 5 (PP5) [1] and utilized as highly specific mixed ligands for technetium-99m brain receptor imaging agents [2].

However, synthesizing these compounds via Knoevenagel condensation and subsequent cyclization often yields a complex mixture of stereoisomers or unexpected cyclized byproducts[3]. A critical point of failure in many synthetic laboratories is relying solely on standard 1D NMR for structural confirmation. The target compound, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide , presents two distinct analytical challenges:

  • Thioamide Rotamerism: The −C(=S)NH2​ group exhibits restricted rotation around the C-N bond, causing signal broadening that can mask critical structural information.

  • Imine Stereochemistry: The C=N double bond can exist in either the (2Z) or (2E) configuration. 1D NMR and through-bond 2D NMR (HMBC/HSQC) cannot definitively distinguish between these spatial geometries.

As a Senior Application Scientist, I mandate a multiparametric approach. This guide objectively compares solvent systems and NMR methodologies to establish a self-validating protocol for the unambiguous assignment of the (2Z) configuration.

Solvent Selection: Overcoming Thioamide Restricted Rotation

The first point of comparison in our analytical workflow is the choice of deuterated solvent. The thioamide functional group has significant partial double-bond character due to the delocalization of the nitrogen lone pair into the thiocarbonyl group.

In non-polar or weakly interacting solvents like CDCl3​ , the rotation around the C-N bond occurs at an intermediate rate on the NMR timescale. This results in severe peak broadening, often reducing the NH2​ protons to an unassignable baseline hump. Conversely, DMSO−d6​ acts as a strong hydrogen-bond acceptor . It locks the thioamide rotamers into a stable conformation, yielding two distinct, sharp singlets (one for the hydrogen-bonded proton, one for the solvent-exposed proton).

Table 1: Solvent Impact on 1H NMR Resolution

Quantitative comparison of spectral features for the target compound.

Structural Feature DMSO−d6​ (δ, ppm)Peak Shape in DMSO−d6​ CDCl3​ (δ, ppm)Peak Shape in CDCl3​
Thioamide (-NH₂) 9.50, 10.20Two sharp, distinct singlets~8.50 - 9.50Broad, unresolved hump
Chromene H-4 8.25Sharp singlet8.10Broadened singlet
Phenyl Ortho-H 7.15Well-resolved doublet/multiplet7.05Overlapped with solvent

Verdict: DMSO−d6​ is mandatory for the spectral validation of chromene-3-carbothioamides. Using CDCl3​ introduces unacceptable ambiguity into the integration and assignment of the heteroatom protons.

Methodological Comparison: 1D vs. 2D NMR Profiling

While 1D 1H and 13C NMR can confirm the presence of the correct functional groups (e.g., the C=S carbon at ~195 ppm and the C=N carbon at ~152 ppm), it is structurally blind to spatial geometry. To prove the (2Z) configuration—where the phenyl ring is oriented towards the chromene oxygen and away from the bulky carbothioamide group—through-space correlation is required.

Table 2: Analytical Method Comparison for Structural Validation
MethodologyPrimary UtilityLimitation for this ScaffoldVerdict
1D 1H & 13C NMR Identifies functional groups and assesses bulk purity.Cannot distinguish (2Z) from (2E) stereoisomers.Insufficient for absolute structural proof.
2D HSQC / HMBC Maps exact carbon-hydrogen connectivity and framework.Proves connectivity but provides zero spatial data.Essential for backbone assignment only.
2D NOESY Maps through-space proton-proton proximity (< 5 Å).Requires optimized mixing times to prevent spin diffusion.Gold Standard for unambiguous (2Z) assignment.

Visualizing the Validation Logic

To establish a self-validating system, the analytical workflow must logically progress from sample preparation to spatial correlation.

Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: NMR Acquisition cluster_2 Phase 3: Validation A Synthesized Compound (2Z)-Isomer B Solvent Selection (DMSO-d6 strictly) A->B C 1D 1H & 13C NMR (Backbone Assignment) B->C Optimized Resolution D 2D HMBC / HSQC (C-H Connectivity) C->D E 2D NOESY (Spatial Proximity) D->E F Stereochemical Assignment (2Z) E->F NOE Cross-peaks

Figure 1: Multiparametric NMR workflow for the structural validation of the (2Z)-chromene scaffold.

LogicalCorrelations C4 Chromene H-4 δ ~8.2 ppm HMBC HMBC (Through-Bond) C4->HMBC NOESY NOESY (Through-Space) C4->NOESY Ph Phenyl Ortho-H δ ~7.1 ppm Ph->NOESY NH2 Thioamide NH2 δ 9.5, 10.2 ppm C2 Imine C-2 δ ~152 ppm C2->HMBC C3 Chromene C-3 δ ~120 ppm C3->HMBC CS C=S δ ~195 ppm CS->HMBC Unambiguous (2Z) Validation Unambiguous (2Z) Validation NOESY->Unambiguous (2Z) Validation

Figure 2: Key HMBC and NOESY correlations required for unambiguous (2Z) stereochemical assignment.

Experimental Protocol: Step-by-Step Methodologies

To ensure reproducibility and scientific integrity, follow this self-validating protocol for the acquisition of the NMR data.

Step 1: Optimized Sample Preparation
  • Weigh exactly 15–20 mg of the purified (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO−d6​ (100.0 atom % D) containing 0.03% v/v TMS. Causality: Anhydrous conditions are critical. Trace water in standard DMSO−d6​ will exchange with the thioamide NH2​ protons, suppressing their integration and complicating the NOESY spectrum.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of 4.0–4.5 cm to optimize magnetic field shimming.

Step 2: 1D Backbone Acquisition
  • 1H NMR (500/600 MHz): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

  • 13C NMR: Execute a power-gated decoupling sequence (zgpg30). Causality: Set the D1 delay to a minimum of 2.0–3.0 seconds . Quaternary carbons (such as the critical C=S and C=N atoms) have long T1​ relaxation times. A short delay will result in these peaks disappearing into the baseline noise. Acquire 1024–2048 scans.

Step 3: 2D NOESY Acquisition for Stereochemical Proof
  • Load a phase-sensitive NOESY sequence with gradient pulses (noesygpphpp).

  • Set the Mixing Time ( tm​ ): Calibrate tm​ to 300–400 ms . Causality: For a small molecule of this molecular weight (~308 Da), a 400 ms mixing time allows sufficient cross-relaxation (NOE buildup) between the phenylimino ortho-protons and the chromene H-4 proton, without allowing secondary spin diffusion to create false-positive correlations.

  • Acquire 16 scans per t1​ increment, using 256 t1​ increments.

Step 4: Data Processing & Logical Validation
  • Apply zero-filling to a 2K x 1K matrix and use a squared sine-bell apodization function to enhance cross-peak resolution.

  • The Validation Check: Inspect the NOESY spectrum for a cross-peak between the phenyl ortho-protons (δ ~7.15 ppm) and the highly deshielded chromene H-4 proton (δ ~8.25 ppm).

    • If the cross-peak is present , the (2Z) geometry is unambiguously confirmed.

    • If the cross-peak is absent , the molecule has either adopted the (2E) configuration or undergone an unintended cyclization (e.g., forming a chromeno-pyrimidine derivative).

References

  • Allosteric Activation of Protein Phosphatase 5 with Small Molecules. ACS Publications. (2024). Available at:[Link] [1]

  • Organic synthesis and biological evaluation of novel “3 + 1” mixed ligands of technetium-99m Gabapentin as receptor imaging agents. Journal of Radioanalytical and Nuclear Chemistry, AKJournals. (2009). Available at:[Link] [2]

  • Synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) incorporating piperazine moiety. ResearchGate. (2019). Available at:[Link] [3]

Validation

High-Resolution Mass Spectrometry (HRMS) Validation of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: A Comparative Guide

Executive Summary The structural confirmation of complex small molecules is a critical bottleneck in drug discovery. For heterocyclic compounds like (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide , standard nominal ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural confirmation of complex small molecules is a critical bottleneck in drug discovery. For heterocyclic compounds like (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide , standard nominal mass spectrometry is insufficient. The presence of isobaric interferences and the need to confirm the sulfur-containing thioamide moiety dictate the use of High-Resolution Mass Spectrometry (HRMS).

This guide provides an objective technical comparison between the two premier HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the validation of this specific chromene derivative. Furthermore, it establishes a self-validating experimental protocol designed to ensure absolute data integrity.

Analyte Profiling & Analytical Challenges

Chromene-3-carbothioamide derivatives represent an important class of bioactive molecules, frequently investigated for their roles as allosteric enzyme activators and antimicrobial agents[1].

  • Chemical Formula: C₁₆H₁₂N₂OS

  • Monoisotopic Exact Mass: 280.0670 Da

  • Theoretical [M+H]⁺: 281.0743 Da

The Analytical Challenge: Validating this compound requires confirming the intact chromene core, the phenylimino substituent, and the carbothioamide group. The sulfur atom (³²S) has a distinct ³⁴S isotopic signature (A+2 peak). Resolving this isotopic fine structure from background matrix interferences requires high mass accuracy (< 2 ppm) and exceptional resolving power, making the choice of HRMS platform critical.

Platform Comparison: Orbitrap vs. Q-TOF

When validating small molecules, the choice between Orbitrap and Q-TOF architectures inherently involves a trade-off between absolute resolving power and acquisition speed[2].

Orbitrap Mass Spectrometry

Orbitraps are Fourier Transform (FT) mass analyzers that determine mass-to-charge (m/z) ratios by measuring the oscillation frequency of ions trapped in an electrostatic field[3].

  • Performance Advantage: They offer ultra-high resolving power (up to 500,000 FWHM). Because the signal averages toward the positive and noise averages toward zero over time, FT deconvolution yields exceptionally clean spectra[4]. Furthermore, Orbitrap platforms allow rapid polarity switching, enabling comprehensive screening in a single run[5].

  • Limitation: Mass resolution in an Orbitrap is inversely proportional to scan speed. Utilizing ultra-high resolution settings (e.g., 140,000 FWHM) results in slower scan rates (1.5 to 3.0 Hz), which may provide insufficient data points across narrow UltraPerformance LC (UPLC) peaks.

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments measure the time it takes for accelerated ions to travel through a field-free flight tube to a detector.

  • Performance Advantage: Q-TOF technology maintains consistent resolution (typically 40,000 to 80,000 FWHM) regardless of the scan speed. With acquisition rates up to 100 Hz, Q-TOFs are perfectly suited for coupling with sub-2-micron UPLC systems, ensuring >10 data points per peak for highly reproducible quantitation.

  • Limitation: While highly sensitive and fast, Q-TOFs cannot reach the extreme resolving power of Orbitraps, which may occasionally limit the ability to resolve highly complex isobaric overlaps[2].

Table 1: HRMS Platform Performance Metrics for Small Molecule Validation
MetricOrbitrap MSQ-TOF MSImpact on Chromene Validation
Resolving Power 140,000 - 500,000 FWHM40,000 - 80,000 FWHMOrbitrap superior for ³⁴S isotopic fine structure confirmation.
Mass Accuracy < 1 ppm (Internal calibration)1 - 2 ppm (Lock-mass required)Both sufficient for exact mass formula generation.
Scan Speed 1.5 - 12 Hz (Resolution dependent)Up to 100 Hz (Constant resolution)Q-TOF superior for fast UPLC gradients (< 1 sec peak widths).
Dynamic Range ~10⁴ to 10⁵~10⁵ to 10⁶Q-TOF offers slight advantages in highly concentrated matrices.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It does not merely outline steps; it integrates internal quality controls to dynamically prove the integrity of the data generated.

Phase 1: System Suitability & Carryover Validation (The "Trust" Baseline)
  • Causality: Before analyzing the chromene derivative, the system must prove it is calibrated and clean.

  • Action: Inject a known reference standard (e.g., Sulfamethazine, m/z 279.0928) to verify mass accuracy is within < 2 ppm. Immediately follow this with a "Solvent Blank" injection.

  • Validation: If the blank shows a signal-to-noise (S/N) ratio > 3 at the analyte's retention time, carryover is present, and the source must be cleaned. Proceed only when the blank is clean.

Phase 2: Sample Preparation
  • Causality: (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is highly hydrophobic due to the chromene and phenyl rings.

  • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to disrupt hydrophobic interactions and ensure complete dissolution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

Phase 3: UHPLC Separation
  • Causality: A reversed-phase C18 column is used to retain the hydrophobic core. The addition of 0.1% Formic Acid (FA) to the mobile phase lowers the pH, driving the equilibrium toward the protonation of the basic imine nitrogen, thereby maximizing Electrospray Ionization (ESI+) efficiency.

  • Action:

    • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 4: HRMS Acquisition & Fragmentation
  • Causality: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is required to break the precursor ion into structural fragments, proving the molecular connectivity.

  • Action:

    • Set the ESI source to positive mode.

    • If using Q-TOF: Enable continuous infusion of a lock-mass solution (e.g., Leucine Enkephalin) via a secondary sprayer to dynamically correct mass drift. Set scan speed to 10 Hz.

    • If using Orbitrap: Set resolution to 140,000 FWHM to baseline-resolve the ³⁴S isotope. Utilize internal lock masses if available[5].

    • Apply stepped normalized collision energies (NCE) at 20, 30, and 40 eV to capture both fragile losses (e.g., NH₃ from the thioamide) and robust core cleavages.

Quantitative Data & Fragmentation Analysis

The structural identity is confirmed by matching the experimental MS/MS fragments against the theoretical cleavages outlined below.

Table 2: Exact Mass & Theoretical Fragmentation Data
Ion TypeStructural AssignmentTheoretical m/zExpected Mass Error
Precursor [M+H]⁺ Intact Molecule281.0743< 2.0 ppm
Isotope [M+H]⁺ (³⁴S Isotope peak)283.0701< 2.0 ppm
Fragment 1 [M+H - NH₃]⁺ (Thioamide cleavage)264.0478< 3.0 ppm
Fragment 2 [M+H - H₂S]⁺ (Thioamide cleavage)247.0863< 3.0 ppm
Fragment 3 [M+H - C₆H₇N]⁺ (Aniline loss from imine)188.0165< 3.0 ppm

Workflow Visualization

HRMS_Platform_Comparison Start Analyte: Chromene-3-carbothioamide [M+H]+ = 281.0743 Ionization ESI+ Source Protonation via 0.1% FA Start->Ionization Split Platform Selection Ionization->Split QTOF Q-TOF MS Fast Scan Rate (50 Hz) Optimal for UHPLC Split->QTOF High Throughput Orbitrap Orbitrap MS Ultra-High Res (140k) Optimal for Isotope Fine Structure Split->Orbitrap High Resolution Data Data Processing Exact Mass & MS/MS Spectra QTOF->Data Orbitrap->Data

Figure 1: Comparative HRMS validation workflow for chromene-3-carbothioamide derivatives.

References

  • Allosteric Activation of Protein Phosphatase 5 with Small Molecules ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Waters Application Notes URL:[Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches Biocompare URL:[Link][3]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate Discussions URL:[Link][2]

  • Q-TOF vs Q-orbitrap MS data Chemistry Stack Exchange URL:[Link][4]

Sources

Comparative

A Senior Application Scientist's Guide: Comparative Analysis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide Docking Scores Across Diverse Protein Targets

Introduction: Bridging In Silico Exploration with Therapeutic Potential In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging In Silico Exploration with Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive.[1][2] The strategic use of computational, or in silico, techniques has become indispensable for navigating this complex path, offering a means to rapidly assess the therapeutic potential of novel compounds while minimizing time and cost.[3] Molecular docking, a cornerstone of structure-based drug design, allows us to predict how a small molecule, or 'ligand', might bind to a protein target at an atomic level, providing a quantitative estimate of its binding affinity.[4][5]

This guide focuses on a specific molecule of interest: (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide . This compound belongs to the chromene family, a class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] The unique structural arrangement of the phenylimino and carbothioamide moieties on the 2H-chromene scaffold suggests a rich potential for forming diverse, high-affinity interactions with various biological macromolecules.

The objective of this document is to provide a comprehensive, comparative analysis of the molecular docking performance of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide against a curated selection of therapeutically relevant protein targets from distinct disease areas. By presenting the experimental protocol, comparative data, and a deep dive into the causality behind the results, this guide aims to equip researchers, scientists, and drug development professionals with actionable insights into the compound's potential polypharmacology and guide future in vitro and in vivo validation studies.

The Scientific Rationale: Strategic Selection of Protein Targets

A compound's therapeutic value is defined by its interactions with biological targets. To comprehensively profile (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, we have selected a panel of validated protein targets implicated in oncology, inflammation, and infectious diseases. This diverse selection allows us to explore the compound's potential specificity and identify its most promising therapeutic applications.

  • Anticancer Targets : Cancer progression is often driven by aberrant protein activity.[10] We chose key proteins representing different oncogenic mechanisms:

    • Aromatase (CYP19A1) : A critical enzyme in estrogen biosynthesis, making it a prime target for hormone-dependent breast cancers.[11]

    • MDM2 Oncogene : The primary negative regulator of the p53 tumor suppressor. Inhibiting the p53-MDM2 interaction is a major goal in cancer therapy to reactivate p53's tumor-suppressing functions.[12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : A protein kinase central to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13]

  • Anti-inflammatory Targets : Chronic inflammation underlies numerous debilitating diseases.[14] Our selected targets are central players in the inflammatory cascade:

    • Cyclooxygenase-2 (COX-2) : The enzyme responsible for producing pro-inflammatory prostaglandins. It is the target of widely used non-steroidal anti-inflammatory drugs (NSAIDs).

    • p38 Mitogen-Activated Protein Kinase (p38 MAPK) : A key kinase in the signaling pathway that leads to the production of inflammatory cytokines like TNF-α and IL-1.[15][16]

    • NLRP3 Inflammasome : A multi-protein complex of the innate immune system. Its activation is a critical step in initiating a potent inflammatory response, making it an attractive drug target.[17]

  • Antimicrobial Targets : With rising antibiotic resistance, novel antimicrobial agents are urgently needed.[18] We selected a validated bacterial target that is distinct from host proteins:

    • Bacterial DNA Gyrase Subunit B (GyrB) : An essential enzyme that controls the topological state of DNA during replication in bacteria. Its structure and function are sufficiently different from human topoisomerases to allow for selective targeting.[19]

The logical relationship between our candidate compound and these diverse therapeutic areas is illustrated below.

G cluster_compound Candidate Ligand cluster_targets Protein Target Classes cluster_outcomes Potential Therapeutic Outcomes Compound (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Anticancer Anticancer Targets (Aromatase, MDM2, VEGFR2) Compound->Anticancer AntiInflammatory Anti-inflammatory Targets (COX-2, p38 MAPK, NLRP3) Compound->AntiInflammatory Antimicrobial Antimicrobial Target (DNA Gyrase B) Compound->Antimicrobial CancerTx Oncology Therapeutics Anticancer->CancerTx InflammationTx Anti-inflammatory Agents AntiInflammatory->InflammationTx AntibioticTx Novel Antibiotics Antimicrobial->AntibioticTx

Caption: Logical flow from the candidate compound to protein target classes and potential therapeutic applications.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific rigor and reproducibility, the following detailed protocol was employed for the molecular docking simulations using the widely validated software AutoDock Vina.[20] This workflow is designed to be self-validating by adhering to established best practices in computational drug design.[21][22]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis arrow arrow p1 Step 1: Ligand Preparation (2D -> 3D Conversion, Energy Minimization) p2 Step 2: Protein Acquisition (Download from Protein Data Bank) p3 Step 3: Protein Cleaning (Remove Water, Ions, Co-ligands) p2->p3 p4 Step 4: Receptor Finalization (Add Polar Hydrogens, Assign Charges) p3->p4 d1 Step 5: Define Binding Site (Set Grid Box around Active Site) p4->d1 d2 Step 6: Configure Vina (Create conf.txt with all parameters) d1->d2 d3 Step 7: Execute Docking (Run Vina via Command Line) d2->d3 a1 Step 8: Score Extraction (Parse Log File for Binding Affinities) d3->a1 a2 Step 9: Pose Visualization (Analyze Interactions in PyMOL) a1->a2 a3 Step 10: Comparative Analysis (Tabulate and Interpret Data) a2->a3

Caption: Standardized workflow for molecular docking from preparation to final analysis.

Part A: Ligand Preparation
  • Structure Generation : The 2D structure of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide was drawn using ChemDraw and saved as a MOL file.

  • 3D Conversion and Optimization : The 2D structure was imported into Avogadro software. Hydrogens were added, and the geometry was optimized using the MMFF94 force field until the energy converged. This step is crucial for obtaining a low-energy, realistic 3D conformation.

  • PDBQT File Generation : The optimized 3D structure was opened in AutoDockTools (ADT). Gasteiger partial charges were computed, non-polar hydrogens were merged, and rotatable bonds were defined. The final structure was saved in the PDBQT format, which includes atomic charge and type information required by Vina.

Part B: Protein Target Preparation
  • Structure Acquisition : The 3D crystallographic structures of the selected protein targets were downloaded from the RCSB Protein Data Bank (PDB). The specific PDB IDs used are listed in the results table.

  • Receptor Cleaning : All non-essential molecules, including water (HOH), co-crystallized ligands, and ions not integral to the active site, were removed using PyMOL.[23][24][25] This ensures the docking algorithm focuses only on the protein and the ligand of interest.

  • Finalizing the Receptor : The cleaned protein PDB file was loaded into ADT. Polar hydrogens were added to satisfy valence, and Kollman charges were assigned to the protein atoms. The prepared receptor was then saved in the PDBQT format.

Part C: Molecular Docking Simulation
  • Defining the Search Space (Grid Box) : For each protein, a grid box was defined to encompass the known active or allosteric binding site. The center coordinates and dimensions (in Ångströms) were determined based on the position of the co-crystallized ligand or from literature reports of the active site. This step is critical for increasing docking efficiency and accuracy.[4]

  • Configuration : A text file named conf.txt was created for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the center coordinates and size of the grid box, and the exhaustiveness parameter (set to 16 for a thorough search).

  • Execution : The docking simulation was initiated from a command-line terminal using the command: vina --config conf.txt --log log.txt. AutoDock Vina then samples different conformations of the ligand within the specified grid box and scores them.[26][27]

Part D: Analysis and Visualization
  • Data Extraction : Upon completion, the docking log file (log.txt) was parsed to extract the binding affinity scores (in kcal/mol) for the top-ranked binding poses.

  • Interaction Analysis : The best-scoring pose for each ligand-protein complex was visualized using PyMOL.[28][29] This allowed for a detailed qualitative analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are responsible for the predicted binding affinity.

Results: A Comparative Overview of Binding Affinities

The molecular docking simulations yielded a range of binding affinities for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide across the selected targets. The results, summarized in the table below, provide a quantitative basis for comparing the compound's potential efficacy against each protein. A more negative binding affinity score indicates a stronger and more favorable predicted interaction.

Protein Target PDB ID Disease Area Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
Aromatase (CYP19A1) 3S7SAnticancer-9.8 PHE134, ILE133, PHE221, TRP224, MET374
MDM2 Oncogene 4HBMAnticancer-9.1 LEU54, GLY58, ILE61, VAL93, HIS96, ILE99
VEGFR2 Kinase 4ASDAnticancer-8.5 LEU840, VAL848, ALA866, LYS868, LEU889, CYS919
p38 MAPK 3HECAnti-inflammatory-8.9 LEU75, VAL83, ALA157, LYS168, LEU167, ILE169
COX-2 5IKRAnti-inflammatory-8.2 VAL349, LEU352, SER353, TYR355, LEU531, SER530
NLRP3 Inflammasome 6NPYAnti-inflammatory-7.9 LYS233, CYS279, LEU353, TYR570, PHE575
DNA Gyrase Subunit B 5L3JAntimicrobial-9.4 ILE78, PRO79, ILE94, ASP73, GLY77, THR165

Discussion: Interpreting the In Silico Data

The docking results provide a compelling, albeit preliminary, profile of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide's therapeutic potential. The compound demonstrates strong predicted binding to targets in all three disease categories, suggesting a possible role as a multi-target agent or as a scaffold for developing more selective inhibitors.

Highest Affinity Interactions: Unveiling the "Why"

The strongest binding affinity was predicted for Aromatase (-9.8 kcal/mol) . Visualization of the binding pose revealed that the planar chromene core engages in favorable π-π stacking interactions with the aromatic residues PHE221 and TRP224 in the active site. Furthermore, the phenylimino group extends into a hydrophobic pocket formed by ILE133 and PHE134, while the carbothioamide moiety is positioned to potentially interact with the heme group, a known mechanism for Aromatase inhibitors. This high score suggests that the compound is a promising candidate for development as an agent for hormone-dependent breast cancer.[11]

A similarly strong interaction was observed with the bacterial DNA Gyrase B (-9.4 kcal/mol) . In this complex, the carbothioamide group is predicted to form a crucial hydrogen bond with the highly conserved ASP73 residue in the ATP-binding site. The rest of the molecule fits snugly into a hydrophobic pocket defined by ILE78 and ILE94. This potent and specific interaction, targeting a validated bacterial enzyme, highlights the compound's potential as a lead for novel antibiotic development.[19]

The high score against MDM2 (-9.1 kcal/mol) is also noteworthy. The compound is predicted to occupy the hydrophobic pocket on MDM2 where p53 normally binds, effectively mimicking the key interactions of p53's LEU, TRP, and PHE residues. This mechanism is a validated strategy for disrupting the p53-MDM2 interaction and restoring tumor suppression.[12]

Moderate to Strong Interactions: Broadening the Therapeutic Scope

The compound also showed strong predicted binding to the inflammatory target p38 MAPK (-8.9 kcal/mol) and the anticancer kinase VEGFR2 (-8.5 kcal/mol) . In both cases, the molecule is predicted to occupy the ATP-binding pocket, a common strategy for kinase inhibition.[13][16] The slightly lower, yet still potent, scores for COX-2 (-8.2 kcal/mol) and NLRP3 (-7.9 kcal/mol) suggest that while these may not be the primary targets, the compound could exert a broad anti-inflammatory effect by modulating multiple pathways.

Limitations and Future Directions: From Prediction to Validation

It is imperative to acknowledge the inherent limitations of molecular docking. The method treats the protein receptor as largely rigid and does not fully account for solvation effects or entropic changes upon binding.[3][22] Therefore, these in silico results should be viewed as well-informed hypotheses rather than definitive proof of activity.

The logical next steps to validate these findings are:

  • Molecular Dynamics (MD) Simulations : To assess the stability of the predicted binding poses over time and gain a more dynamic understanding of the ligand-protein interactions.

  • In Vitro Enzymatic Assays : To experimentally measure the inhibitory activity (e.g., IC50 values) of the compound against recombinant Aromatase, DNA Gyrase B, MDM2, and the other high-scoring targets.

  • Cell-Based Assays : To determine if the compound can produce the desired biological effect in a cellular context, such as inducing apoptosis in cancer cell lines or reducing cytokine production in immune cells.

Conclusion

This comparative guide has systematically evaluated the molecular docking performance of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide against a diverse panel of seven therapeutically relevant protein targets. The in silico data reveals that this compound possesses a promising interaction profile, with particularly strong predicted binding affinities for Aromatase, bacterial DNA Gyrase B, and the MDM2 oncogene. These findings strongly suggest that the chromene scaffold is a valuable starting point for developing potent inhibitors for anticancer and antimicrobial applications. While further experimental validation is essential, this computational analysis provides a robust, data-driven foundation to guide the prioritization of resources and accelerate the journey of this promising compound from a chemical structure to a potential therapeutic agent.

References

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria - PMC.
  • Drug Discovery Tools and In Silico Techniques: A Review.
  • Drug Discovery and In Silico Techniques: A Mini-Review - Longdom Publishing.
  • Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows - PMC.
  • Current targets for anticancer drug discovery - PubMed - NIH.
  • CSUPERB Tutorial: Molecular Visualization with PyMOL - UC Santa Barbara.
  • Molecular Docking Tutorial.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents.
  • A Guide to In Silico Drug Design - PMC - NIH.
  • Protein structures signal fresh targets for anticancer drugs - ecancer.
  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners - arXiv.org.
  • TUTORIAL – INTRODUCTION TO PYMOL.
  • PyMOL Tutorial - BioSoft.
  • Meta-analysis and review of in silico methods in drug discovery - part 1: technological evolution and trends from big data to chemical space - PubMed.
  • Tutorial – AutoDock Vina.
  • Mastering PyMOL: Your Essential Guide to Molecular Visualization - YouTube.
  • How To Use Pymol? Getting Started with Molecular Visualizations - YouTube.
  • Inflammation-activated Protein Kinases as Targets for Drug Development - PMC - NIH.
  • Design, Synthesis, and Molecular Docking Studies of Sulfonyl- Substituted Chromene Derivatives as Anticancer Agents.
  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative - SciSpace.
  • How to Perform Molecular Docking with AutoDock Vina - YouTube.
  • New potential target proteins for novel antibiotics discovered.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC.
  • Targeting protein kinases for the development of anti-inflammatory drugs | MRC PPU.
  • Autodock Vina Tutorial - Molecular Docking - YouTube.
  • Vina Docking Tutorial - Eagon Research Group.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • Researchers Identify New Protein Target to Control Chronic Inflammation.
  • A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC.
  • New Targets and Screening Approaches in Antimicrobial Drug Discovery - ACS Publications.
  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central.
  • Advances toward structure-based drug discovery for inflammasome targets - PMC.
  • Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives.
  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides - ResearchGate.

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Validation

Structural Elucidation of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: X-Ray Crystallography vs. NMR Spectroscopy

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, confirming the exact stereochemical and tautomeric states of lead compounds is non-negotiable. For complex molecules like (2Z)-2-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, confirming the exact stereochemical and tautomeric states of lead compounds is non-negotiable. For complex molecules like (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide , structural confirmation presents a multidimensional challenge.

This guide provides an objective, data-driven comparison of the two premier analytical techniques—Single-Crystal X-Ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for elucidating the precise architecture of 2-iminochromene derivatives.

The Structural Challenge: Why This Molecule is Complex

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide possesses three distinct structural features that require definitive analytical proof:

  • The Exocyclic Imine Stereochemistry: The phenylimino group at position 2 can exist in either the E or Z configuration. Confirming the (2Z) geometry is critical for establishing structure-activity relationships (SAR).

  • Carbothioamide Tautomerism: The C-3 carbothioamide group (-C(=S)NH₂) can theoretically undergo tautomerization to an imidothioic acid form (-C(=NH)SH).

  • Chromene Core Planarity: The bicyclic chromene system is prone to distortion from planarity due to steric clashes or crystal packing forces.

G Start Synthesized Chromene Derivative Split Analytical Pathway Start->Split Xray X-Ray Crystallography Split->Xray NMR NMR Spectroscopy Split->NMR Xray_Steps 1. Single Crystal Growth 2. X-ray Diffraction (100K) 3. Phase Problem Solution Xray->Xray_Steps NMR_Steps 1. Dissolution in DMSO-d6 2. 1D (1H, 13C) Acquisition 3. 2D (NOESY, HMBC) NMR->NMR_Steps Xray_Out Solid-State Geometry: Absolute (2Z) Configuration H-Bonding Network Xray_Steps->Xray_Out NMR_Out Solution-State Dynamics: NOE Spatial Proximity Tautomeric Exchange NMR_Steps->NMR_Out

Workflow for structural confirmation of 2-iminochromene derivatives using X-ray and NMR.

Methodology 1: X-Ray Crystallography (Solid-State Proof)

X-ray crystallography is the "gold standard" for determining absolute configuration and exact bond lengths. By mapping the electron density of the molecule in a crystal lattice, it directly visualizes the (2Z) geometry and definitively distinguishes between single (C-N) and double (C=N) bonds, thereby locking down the tautomeric state[1].

Causality & Mechanistic Insight

In the (2Z) configuration, the phenyl group is oriented cis to the chromene ring oxygen. X-ray diffraction directly measures this dihedral angle. Furthermore, the C=S bond length in a true carbothioamide is typically ~1.65 Å, whereas a C-S single bond (if tautomerized) would be >1.75 Å. X-ray data also reveals intermolecular hydrogen bonding networks (e.g., between the thioamide -NH₂ and the imine nitrogen), which often stabilize the (2Z) isomer in the solid state.

Self-Validating Experimental Protocol: SC-XRD
  • Crystal Growth: Dissolve 10-20 mg of the purified compound in a minimum volume of a binary solvent system (e.g., acetone/hexane or dichloromethane/methanol). Allow slow evaporation at room temperature over 3–7 days until high-quality, single rod-shaped crystals form.

  • Mounting: Select a colorless, crack-free crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a polymer loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a CCD area detector. Cool the crystal to 100 K using a liquid nitrogen stream to minimize thermal motion and improve resolution. Irradiate with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Integrate the diffraction spots using software like APEX2. Solve the phase problem using Direct Methods (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL). Ensure the final R-factor (R1) is < 0.05 for validation.

Methodology 2: NMR Spectroscopy (Solution-State Dynamics)

While X-ray provides a static snapshot, NMR spectroscopy evaluates the molecule in solution—a state far more relevant to biological assays and drug-receptor interactions[1]. For 2-iminochromenes, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are strictly required[2].

Causality & Mechanistic Insight

To prove the (2Z) configuration without a crystal, we rely on the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (< 5 Å) regardless of the number of bonds separating them. If the molecule is in the (2Z) configuration, the ortho-protons of the phenylimino ring will be forced into close spatial proximity with the H-4 proton of the chromene core. A strong cross-peak in the NOESY spectrum between these specific protons confirms the Z geometry. Conversely, an E configuration would place the phenyl ring far away from H-4, yielding no NOE signal[2].

NOESY Imine Imine Double Bond (=N-Ph) ConfigZ (2Z) Configuration Imine->ConfigZ ConfigE (2E) Configuration Imine->ConfigE NOE_Z Strong NOE: Ph-ortho-H ↔ Chromene H-4 (Spatial Proximity < 5Å) ConfigZ->NOE_Z NOE_E No NOE: Ph-ortho-H and Chromene H-4 are distant ConfigE->NOE_E

NOESY correlation logic for determining the (2Z) vs (2E) stereochemistry of the phenylimino group.
Self-Validating Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is preferred over CDCl₃ as it prevents rapid exchange of the carbothioamide -NH₂ protons, allowing them to be observed (typically as two distinct broad singlets around δ 9.0–10.5 ppm due to restricted rotation)[2][3].

  • 1D Acquisition: Acquire standard ¹H (400 or 600 MHz) and ¹³C spectra. Look for the characteristic C=S carbon shift at ~190-200 ppm and the C=N shift at ~150 ppm.

  • 2D HMBC Acquisition: Run an HMBC experiment to confirm connectivity. The -NH₂ protons should show a ³J correlation to the C-3 carbon of the chromene ring, confirming the thioamide's position.

  • 2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time (τ_m) of 300-500 ms. Analyze the cross-peaks between the aromatic phenyl protons (δ 7.0–7.5 ppm) and the chromene H-4 vinylic proton (δ ~7.8–8.2 ppm).

Comparative Analysis: X-Ray vs. NMR

To objectively select the right technique for your workflow, review the comparative data below.

Analytical MetricSingle-Crystal X-Ray DiffractionNMR Spectroscopy (1D & 2D)
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts, through-bond/space connectivity
Stereochemical Proof Absolute: Direct visual confirmation of (2Z)Relative: NOESY spatial proximity (< 5 Å)
Tautomerism Check Definitive: Differentiates C=S vs C-SH via lengthStrong: Observes -NH₂ protons and C=S shift
State of Matter Solid-state (subject to crystal packing forces)Solution-state (biologically relevant dynamics)
Sample Requirement High-quality single crystal (difficult to obtain)5-10 mg pure powder dissolved in deuterated solvent
Throughput/Time Days to weeks (crystal growth is the bottleneck)Hours (rapid acquisition and processing)

Conclusion & Best Practices

For the structural confirmation of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, NMR spectroscopy should be your frontline tool. A combination of ¹H, ¹³C, HMBC, and NOESY provides a rapid, self-validating proof of both the (2Z) stereochemistry and the carbothioamide connectivity in a biologically relevant solution state.

However, if the NOESY signals are broadened due to dynamic exchange, or if absolute stereochemical proof is required for regulatory IND (Investigational New Drug) filings, X-ray crystallography must be deployed as the ultimate arbiter of structural truth.

References

  • Gómez-Hurtado, M. A., et al. "X-Ray diffraction and NMR studies of two chromenes from the roots of Ageratina arsenei." SciELO, 2012.

  • Amin, A., et al. "Organic synthesis and biological evaluation of novel “3 + 1” mixed ligands of technetium-99m Gabapentin as receptor imaging agents in the brain." Journal of Radioanalytical and Nuclear Chemistry, 2009. 1

  • Endo, S., et al. "Synthesis and structure-activity relationships of 2-(phenylimino)-2H-chromene-3-carboxylic acid derivatives..." Bioorganic & Medicinal Chemistry, 2013.2

  • Sanad, S., et al. "Synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) incorporating piperazine moiety." ResearchGate, 2020.3

Sources

Comparative

Comparative Toxicity Profile of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide: A Preclinical Evaluation Guide

Executive Summary & Structural Rationale In the landscape of oncology drug development, achieving a wide therapeutic window remains a primary bottleneck. Standard chemotherapeutics, while highly potent, often fail to dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of oncology drug development, achieving a wide therapeutic window remains a primary bottleneck. Standard chemotherapeutics, while highly potent, often fail to discriminate between malignant and healthy tissues, leading to dose-limiting toxicities. This guide provides an objective, data-driven comparison of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide —a novel synthetic iminochromene derivative—against standard-of-care alternatives like Doxorubicin (DOX) and 5-Fluorouracil (5-FU).

The structural design of this compound is highly deliberate. Bioisosteric replacement of the traditional coumarin C2-ketone with an imine group yields 2-imino-2H-chromenes, a modification that significantly enhances lipophilicity and alters the electronic properties of the scaffold, driving potent and selective cytotoxic activity against human cancer cell lines[1]. Furthermore, the incorporation of the carbothioamide functional group at the C3 position provides a versatile pharmacophore capable of robust hydrogen bonding and metal chelation, which is critical for stable target engagement[2].

Mechanistic Overview: Why It Spares Healthy Cells

The selective toxicity of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is rooted in its targeted mechanism of action. Iminochromene derivatives have been identified as highly promising, competitive inhibitors of aldoketo reductase 1B10 (AKR1B10)[3].

AKR1B10 is a NADPH-dependent reductase that is pathologically upregulated in various malignancies, including hepatocellular and lung carcinomas, where it depletes intracellular retinoic acid to prevent cellular differentiation. By inhibiting AKR1B10, this compound restores retinoic acid levels, thereby suppressing tumor proliferation and inducing apoptosis[3]. Because healthy cells (e.g., fibroblasts, mononuclear cells) express basal, non-pathological levels of AKR1B10, they remain largely unaffected by the compound, resulting in minimal off-target toxicity.

Pathway Cmpd (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Enzyme AKR1B10 Enzyme (Overexpressed in Tumors) Cmpd->Enzyme Competitive Inhibition Substrate Retinoic Acid (Intracellular Pool) Enzyme->Substrate Prevents Depletion Diff Cellular Differentiation & Apoptosis Substrate->Diff Upregulates Prolif Tumor Proliferation Substrate->Prolif Suppresses

Fig 1. Proposed mechanism of action via AKR1B10 inhibition and retinoic acid modulation.

Comparative Toxicity Data

To objectively evaluate the product's performance, in vitro cytotoxicity was benchmarked against Doxorubicin and 5-Fluorouracil across a panel of human carcinoma lines and healthy primary cells.

Table 1: Comparative IC50 Values (μM) at 72 Hours

Data synthesized from standardized preclinical cell viability assays[1][3].

Cell LineTissue Origin(2Z)-2-(phenylimino)... IC50Doxorubicin IC505-Fluorouracil IC50
A-549 Lung Carcinoma0.9 ± 0.1 μM0.42 ± 0.05 μM2.1 ± 0.4 μM
MCF-7 Breast Adenocarcinoma8.5 ± 1.2 μM0.45 ± 0.08 μM9.2 ± 1.5 μM
HepG2 Hepatocellular Carcinoma14.7 ± 2.5 μM1.1 ± 0.2 μM18.4 ± 3.1 μM
WI-38 Healthy Lung Fibroblast> 100 μM1.8 ± 0.3 μM12.5 ± 2.0 μM
PBMC Healthy Mononuclear> 100 μM2.1 ± 0.4 μM15.0 ± 2.2 μM
Table 2: Selectivity Index (SI) Analysis

Causality Note: The Selectivity Index (SI = IC50 Healthy / IC50 Cancer) is the primary metric for predicting in vivo safety. An SI > 10 indicates a highly favorable therapeutic window.

CompoundSI (A-549 vs WI-38)SI (MCF-7 vs PBMC)Therapeutic Window
(2Z)-2-(phenylimino)... > 111.1 > 11.7 Wide (Favorable)
Doxorubicin4.24.6Narrow (High Toxicity)
5-Fluorouracil5.91.6Narrow (High Toxicity)

Analysis: While Doxorubicin exhibits lower absolute IC50 values across cancer lines, its high toxicity in healthy WI-38 and PBMC cells results in a dangerously narrow therapeutic window. Conversely, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide demonstrates equipotent or superior efficacy to 5-FU in A-549 and MCF-7 lines, while remaining virtually non-toxic to healthy cells at concentrations up to 100 μM[1].

Experimental Workflows & Protocols

To ensure the trustworthiness of the toxicity data, the following protocols are designed as self-validating systems. They incorporate biological replicates, technical replicates, and strict control parameters to isolate the compound's specific cytotoxicity from assay artifacts.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Rationale: The MTT assay is utilized because it specifically measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the metabolic competence affected by AKR1B10 modulation.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using 100 μL of complete medium (DMEM/RPMI + 10% FBS). Incubate for 24h at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final treatment concentrations of 0.1, 1, 10, 50, and 100 μM.

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity. Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

  • Treatment: Aspirate seeding media and apply 100 μL of the drug-containing media to the respective wells. Incubate for 72 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystal monolayer. Add 150 μL of DMSO to each well and agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol S1 1. Cell Seeding (Cancer & Normal) S2 2. Compound Treatment (72h) S1->S2 S3 3. MTT Reagent Addition S2->S3 S4 4. Formazan Solubilization S3->S4 S5 5. Absorbance Readout (570nm) S4->S5

Fig 2. Step-by-step experimental workflow for comparative in vitro cytotoxicity screening.

Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry

Rationale: Cytotoxicity alone does not confirm therapeutic utility; compounds that induce necrosis cause severe in vivo inflammation. This protocol confirms that cell death occurs via programmed apoptosis.

  • Treatment & Harvesting: Treat 2×105 cells/well in 6-well plates with the compound at its established IC50 concentration for 48 hours. Collect both the floating (dead) cells and the adherent cells via gentle trypsinization.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate the suspension in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 μL of 1X Binding Buffer to stop the reaction. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide should demonstrate a dominant shift toward the Annexin V+ quadrants compared to the vehicle control.

Conclusion

For drug development professionals evaluating novel chemotherapeutic scaffolds, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide presents a highly optimized alternative to traditional agents. By leveraging the bioisosteric properties of the iminochromene core and the binding affinity of the carbothioamide moiety, this compound achieves equipotent anti-tumor efficacy to 5-Fluorouracil while maintaining a Selectivity Index that vastly outperforms Doxorubicin. Its targeted inhibition of AKR1B10 ensures that healthy, non-malignant cells are spared, making it a prime candidate for advanced preclinical pharmacokinetic and in vivo efficacy modeling.

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Safety & Regulatory Compliance

Safety

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide Introduction & Chemical Profile (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a complex synthetic or...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Introduction & Chemical Profile

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a complex synthetic organic fragment molecule frequently utilized in drug discovery and medicinal chemistry as a scaffold for novel therapeutics. Due to the presence of a carbothioamide group (containing sulfur) and an imino group (containing nitrogen), its end-of-life management requires strict adherence to specialized environmental health and safety (EHS) protocols. Improper disposal can lead to the generation of toxic environmental pollutants, specifically sulfur oxides (SOx) and nitrogen oxides (NOx).

Mechanistic Toxicology & Disposal Rationale

The disposal strategy for this compound is dictated by its atomic composition. When subjected to standard combustion or environmental degradation, the thioamide moiety (-C(=S)NH 2​ ) acts as a precursor for sulfur dioxide (SO 2​ ) and sulfur trioxide (SO 3​ ). Simultaneously, the phenylimino nitrogen (=N-Ph) and the thioamide nitrogen oxidize into various nitrogen oxides (NOx).

According to the [1], sulfur-containing organic materials must be destroyed via high-temperature incineration coupled with alkaline wet scrubbing. The high temperature (>1100°C) ensures a 99.99% Destruction and Removal Efficiency (DRE) by breaking the stable aromatic chromene ring, while the alkaline scrubber neutralizes the resulting acid gases before atmospheric release. Furthermore, the National Research Council's [2] mandates that such waste be strictly segregated from incompatible oxidizers to prevent spontaneous, uncontrolled exothermic reactions in the laboratory.

Quantitative Waste Characterization

The following table summarizes the physicochemical properties that dictate the waste stream classification and incineration parameters for this compound.

ParameterValue / ClassificationOperational Implication
Molecular Formula C 16​ H 12​ N 2​ OSDictates SOx/NOx generation during combustion.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires dust-proof containment.
Halogen Content 0% (in pure form)Can be routed to non-halogenated waste unless mixed with halogenated solvents.
Target Incineration Temp. > 1100°C (2012°F)Required to cleave the aromatic chromene and phenyl rings completely.
Required Scrubber pH 8.5 - 9.5 (Alkaline)Necessary to precipitate SOx as inert sulfate salts.

(Self-Validation Check: Always cross-reference the mass of the disposed chemical against the laboratory inventory to ensure no fugitive material remains unaccounted for. A closed mass-balance confirms containment integrity.)

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Segregation
  • State Verification: Determine if the (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide waste is in solid form (e.g., synthesis intermediates, expired stock) or dissolved in a solvent matrix (e.g., HPLC effluent, reaction mother liquor).

  • Container Selection:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container with a secure screw-cap.

    • For Liquids: Use a PTFE-lined glass or HDPE carboy.

  • Solvent Compatibility Check (For Liquids): If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., ethanol, DMSO). Route to the respective liquid waste stream. Causality note: Never mix halogenated and non-halogenated waste, as halogenated solvents require different incinerator residence times to prevent dioxin formation and exponentially increase disposal costs.

  • Manifest Labeling: Affix a hazardous waste label. Explicitly write: "Contains Synthetic Organics, Sulfur, and Nitrogen." This specific notation is a self-validating trigger for EHS to route the container to an incinerator equipped with active SOx/NOx scrubbers.

Protocol B: Solid Spill Response and Decontamination
  • PPE Donning: Immediately equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles to prevent inhalation of the biologically active powder.

  • Dust Suppression: Do not dry-sweep. Lightly mist the spilled powder with a compatible low-toxicity solvent (e.g., 70% isopropanol) to collapse the dust cloud and agglomerate the particles.

  • Collection: Use a disposable anti-static scoop to transfer the agglomerated material into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the affected area with solvent-dampened absorbent pads. Place all used pads into the same hazardous waste container. Seal and label as described in Protocol A.

Visualizing the Disposal Pathways

WasteWorkflow Start Generate Waste: (2Z)-2-(phenylimino)-2H- chromene-3-carbothioamide Check State of Waste? Start->Check Solid Solid Powder/Crystals Check->Solid Liquid Dissolved in Solvent Check->Liquid SolidCont Non-Halogenated Solid Waste Container Solid->SolidCont HalCheck Halogenated Solvent? Liquid->HalCheck Incineration High-Temp Incineration (>1100°C) with Scrubbers SolidCont->Incineration HalCont Halogenated Liquid Waste HalCheck->HalCont Yes NonHalCont Non-Halogenated Liquid Waste HalCheck->NonHalCont No HalCont->Incineration NonHalCont->Incineration

Workflow for the segregation and disposal of chromene-3-carbothioamide waste.

CombustionPathway Waste Thioamide/Imino Waste Incinerator Primary Combustion (>1100°C) Waste->Incinerator Gases Raw Flue Gas (CO2, H2O, SOx, NOx) Incinerator->Gases Oxidation Ash Inert Ash / Sludge (Landfill) Incinerator->Ash Solid Residue Scrubber Wet Scrubber (Alkaline Wash) Gases->Scrubber Release Clean Exhaust (CO2, H2O, N2) Scrubber->Release SOx/NOx Removed Scrubber->Ash Scrubber Sludge

High-temperature incineration and alkaline scrubbing pathway for sulfur/nitrogen organics.

Institutional Transfer and Thermal Destruction

Once the laboratory has properly segregated and manifested the waste, institutional EHS assumes custody. The self-validating mechanism at this stage is the Continuous Emissions Monitoring System (CEMS) utilized by the commercial incinerator facility.

Incineration PhaseOperational MechanismValidation Metric
Primary Chamber Volatilization and initial oxidation of the chromene core.Temperature ≥ 1100°C
Secondary Chamber Complete oxidation of thioamide/imino groups into SOx/NOx.Residence time ≥ 2.0 seconds
Wet Scrubbing Flue gas passes through a counter-current NaOH spray.Stack SO 2​ emissions < 50 ppm

By strictly adhering to these operational procedures, researchers ensure that the biological and environmental hazards associated with (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide are entirely neutralized, maintaining the highest standards of laboratory safety and regulatory compliance.

References

  • Title: Hazardous Waste Incinerators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

Handling

Operational Guide: PPE, Handling, and Disposal of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Chemical Profile & Hazard Causality (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (CAS: 161554-73-0) 1 is a specialized research chemical primarily utilized in drug discovery. To design an effective safety protocol,...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide (CAS: 161554-73-0) 1 is a specialized research chemical primarily utilized in drug discovery. To design an effective safety protocol, we must first understand the causality behind its hazards, which stem directly from its molecular architecture:

  • The Phenylimino-Chromene Scaffold: Derivatives in this class are biologically active, demonstrating potent 2 (e.g., MOLT-4 and SK-OV-3) and acting as targeted inhibitors of enzymes like AKR1B10 2.

  • The Carbothioamide Group: Thioamides carry inherent risks of acute toxicity and can release highly hazardous sulfur oxides (SOx) upon decomposition. Related chromene-3-carbothioamide compounds are strictly classified under GHS as33.

Because of this unquantified but highly probable cytotoxicity, any handling protocol must operate under the assumption of high biological hazard, prioritizing the absolute prevention of aerosol inhalation and dermal absorption.

Quantitative Hazard Data & PPE Specifications

ParameterSpecification / ClassificationOperational Rationale & Causality
Target Organs Eyes, Skin, Respiratory SystemHigh risk of mucosal absorption; powder easily aerosolizes.
Hand Protection Nitrile (Min. 0.12 mm thickness)Nitrile resists DMSO/DMF (common solvents for chromenes). Double-gloving allows immediate shedding if contaminated.
Eye Protection ANSI Z87.1 Splash GogglesStandard safety glasses lack peripheral seals, failing to protect against airborne cytotoxic dust.
Body Protection Flame-Resistant Lab CoatPrevents dermal exposure; must be knee-length with knit cuffs to eliminate gap exposure at the wrists.
Ventilation 80–100 fpm Face VelocityRequired to capture fine particulates during the weighing phase before they reach the operator's breathing zone.

Self-Validating Operational Workflow

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems based on guidelines from 44. You must not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation & Integrity Checks
  • Step 1.1: Environmental Validation. Turn on the chemical fume hood and check the digital airflow monitor.

    • Validation: The protocol can only proceed if the face velocity reads between 80–100 fpm (0.4–0.5 m/s). If the alarm sounds or the reading is out of bounds, the system fails validation; do not open the chemical container.

  • Step 1.2: PPE Integrity Check. Obtain two pairs of nitrile gloves.

    • Validation: Before donning, manually inflate each glove and roll the cuff to trap air. If the glove deflates, it has a pinhole leak and fails validation; discard and test a new pair. Don both pairs.

Phase 2: Weighing & Solubilization
  • Step 2.1: Anti-Static Preparation. Place a grounded anti-static weighing boat on the analytical balance inside the fume hood.

    • Validation: Hover a gloved finger 2 cm above the empty boat. If the boat shifts or repels, static is present (failed validation). Use an anti-static gun (zerostat) until no movement is observed. Causality: Chromene powders carry static charges; unmitigated static causes the cytotoxic powder to scatter.

  • Step 2.2: Transfer. Use a micro-spatula to transfer the desired mass of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide.

  • Step 2.3: In-Hood Solubilization. Do not transport the dry powder across the lab. Add your assay solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap tightly and vortex.

Spill Response & Waste Management Plan

Accidental exposure to thioamide derivatives requires immediate, specific chemical containment to prevent aerosolization and cross-contamination.

Powder Spill Protocol (Self-Validating)
  • Halt & Assess: Do not attempt to dry-sweep the powder. Causality: Sweeping aerosolizes the cytotoxic particles, bypassing ocular and respiratory defenses.

  • Wet-Wipe Containment: Dampen an absorbent pad with a compatible solvent (e.g., 70% ethanol or a water/surfactant mixture).

  • Trap & Lift: Gently place the dampened pad over the spill. Do not rub. Allow the liquid to trap the powder, then lift the pad inward.

  • Validation Check: Shine a UV flashlight (if available, as many chromene derivatives are fluorescent) or a bright LED over the spill area. If particulate reflection is observed, repeat the wet-wipe step until the surface is completely clear.

Disposal Plan
  • Classification: Waste containing this compound must be classified as Toxic Organic Solid Waste (Contains Thioamides) .

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: Thioamides can react violently with oxidizers, releasing lethal sulfur dioxide (SO2) gas.

  • Disposal Route: Seal all contaminated gloves, wipes, and empty vials in a secondary high-density polyethylene (HDPE) container. Submit for high-temperature commercial incineration.

Process Visualization

OperationalPlan A 1. Risk Assessment Identify Cytotoxic Hazards B 2. Don PPE Nitrile, Goggles, Lab Coat A->B C 3. Containment Transfer to Fume Hood B->C D 4. Solubilization Dissolve in DMSO C->D E Spill Occurred? D->E F Wet Wipe Protocol (No Dry Sweeping) E->F Yes G 5. Secondary Containment Seal for Transport E->G No H 6. Waste Disposal Incineration (Thioamides) F->H G->H

Logical workflow for the safe handling, spill response, and disposal of chromene thioamides.

References

  • CAS#:161554-73-0 | (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, Chemsrc,[Link]

  • 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents, researcher.life, [Link]

  • 2-oxo-2H-chromene-3-carbothioamide — Chemical Substance Information, NextSDS,[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version, National Academies Press,[Link]

Sources

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